Product packaging for Cefmenoxime(Cat. No.:CAS No. 65085-01-0)

Cefmenoxime

Cat. No.: B1668856
CAS No.: 65085-01-0
M. Wt: 511.6 g/mol
InChI Key: HJJDBAOLQAWBMH-YCRCPZNHSA-N
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Description

Cefmenoxime is a third-generation cephalosporin antibiotic, bearing a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position. It has a role as an antibacterial drug. It is a conjugate acid of a this compound(1-).
This compound is a novel broad-spectrum and third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections. It is reported to exhibit high activity against a wide variety of gram-positive and gram-negative bacteria.
This compound has been reported in Bos taurus with data available.
This compound is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and is indicated for bacterial disease and eye infection.
A cephalosporin antibiotic that is administered intravenously or intramuscularly. It is active against most common gram-positive and gram-negative microorganisms, is a potent inhibitor of Enterobacteriaceae, and is highly resistant to hydrolysis by beta-lactamases. The drug has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.
See also: Cefixime (related);  Ceftriaxone (related);  Cefotaxime (broader) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N9O5S3 B1668856 Cefmenoxime CAS No. 65085-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDBAOLQAWBMH-YCRCPZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75738-58-8 (hydrochloride (2:1))
Record name Cefmenoxime [INN]
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DSSTOX Substance ID

DTXSID2022755
Record name Cefmenoxime
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Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

4.46e-01 g/L
Record name Cefmenoxime
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CAS No.

65085-01-0
Record name Cefmenoxime
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Record name Cefmenoxime [INN]
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Record name Cefmenoxime
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Record name CEFMENOXIME
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Record name Cefmenoxime
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefmenoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of Cefmenoxime, a third-generation cephalosporin antibiotic. The document details the molecule's structural features, outlines key synthetic methodologies, presents quantitative data on reaction efficiencies, and provides cited experimental protocols.

This compound: Chemical Structure and Properties

This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic effective against a wide variety of gram-positive and gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3]

The core of the this compound molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporin antibiotics. Key substitutions on this core structure are responsible for its enhanced stability against beta-lactamases and its broad spectrum of activity. Specifically, it features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position.[1]

Key Identifiers:

  • IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

  • Molecular Formula: C₁₆H₁₇N₉O₅S₃[1]

  • CAS Number: 65085-01-0[1]

Caption: 2D representation of the this compound chemical structure.

Synthesis Pathways of this compound

The synthesis of this compound can be achieved through several pathways, often starting from 7-aminocephalosporanic acid (7-ACA) or a related intermediate. The primary goal of these syntheses is to introduce the specific side chains at the C-3 and C-7 positions of the cephalosporin core.

Pathway 1: Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

A common and straightforward synthesis involves a three-step process starting from 7-ACA.[4]

  • Acylation of 7-ACA: The first step is the acylation of the amino group at the C-7 position of 7-ACA. This is achieved by reacting 7-ACA with an activated form of the C-7 side chain, S-benzothiazol-2-yl(2-amino-4-thiazolyl)-(methoxyimino) thioacetate, to yield an intermediate, cefotaxime acid.[4]

  • Nucleophilic Substitution at C-3: The acetyl group at the C-3 position is then displaced by a nucleophile. In this synthesis, 5-Mercapto-1-Methyl-1H-Tetrazole is used to introduce the tetrazole-thiomethyl side chain, resulting in this compound acid.[4]

  • Acidification: The final step involves the acidification of this compound acid, typically with hydrochloric acid in ethanol, to produce this compound Hydrochloride.[4]

Synthesis_Pathway_1 Start 7-Aminocephalosporanic Acid (7-ACA) Intermediate1 Cefotaxime Acid Start->Intermediate1 Acylation Reagent1 S-benzothiazol-2-yl (2-amino-4-thiazolyl)- (methoxyimino) thioacetate Reagent1->Intermediate1 Intermediate2 This compound Acid Intermediate1->Intermediate2 Nucleophilic Substitution Reagent2 5-Mercapto-1-Methyl-1H-Tetrazole Reagent2->Intermediate2 End This compound Hydrochloride Intermediate2->End Acidification Reagent3 HCl-Ethanol Reagent3->End

Caption: Synthesis of this compound starting from 7-ACA.

Pathway 2: Synthesis from 7-ACT

An alternative industrial method utilizes 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) as the starting material.[5] This precursor already contains the desired C-3 side chain.

  • Condensation Reaction: 7-ACT undergoes a condensation reaction with an active ester (AE) of the C-7 side chain, specifically 2-(2-aminothiazol-4-yl)-Z-2-methoxyiminoacetyl ester. This reaction is typically carried out in a solvent mixture like methylene dichloride with a base such as triethylamine.[5]

  • Salt Formation and Acidification: The reaction yields the sodium salt of this compound. Subsequent treatment with hydrochloric acid precipitates the final product, this compound Hydrochloride.[5] This method is advantageous due to its simple operation and high yield.[5]

Synthesis_Pathway_2 Start 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) Intermediate1 This compound Sodium Salt Start->Intermediate1 Condensation Reagent1 Active Ester (AE) of C-7 Side Chain + Triethylamine Reagent1->Intermediate1 End This compound Hydrochloride Intermediate1->End Acidification Reagent2 10% Hydrochloric Acid Reagent2->End

Caption: Synthesis of this compound starting from 7-ACT.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthesis. The following protocols are based on published literature.

Protocol for Synthesis from 7-ACA[4]
  • Step 1: Synthesis of Cefotaxime Acid

    • 7-Aminocephalosporanic acid (7-ACA) is reacted with S-benzothiazol-2-yl(2-amino-4-thiazolyl)-(methoxyimino) thioacetate.

    • Solvent: 95% Ethanol.

    • Temperature: 5°C.

    • Reaction Time: 4 hours.

  • Step 2: Synthesis of this compound Acid

    • The resulting Cefotaxime acid is reacted with 5-Mercapto-1-Methyl-1H-Tetrazole.

    • Solvent: 50% acetone-water mixture.

    • Temperature: 55-60°C.

    • Reaction Time: 3.5 hours.

  • Step 3: Formation of this compound Hydrochloride

    • The this compound acid is acidified.

    • Reagent: HCl-Ethanol solution.

    • Temperature: 5°C.

Protocol for Synthesis from 7-ACT[5]
  • Step 1: Condensation Reaction

    • To a mixture of 2.00 kg of 7-ACT in 20 liters of methylene dichloride, add 300 ml of triethylamine.

    • Add 2.46 kg of the active ester.

    • Temperature: Maintain at 5°C.

    • Reaction Time: Stir for 4 hours.

    • Work-up: Extract the reaction mixture three times with 10 volumes of water. Combine the aqueous layers. Add 1000 g of activated carbon, stir for 30 minutes for decolorization at 15-20°C, and filter.

  • Step 2: Acidification

    • Transfer the resulting this compound sodium solution to a separate container.

    • Temperature: Cool to 0-5°C.

    • Adjust the pH to 2.5 using a 10% hydrochloric acid solution to precipitate the white solid product.

    • Stir for 3 hours to promote crystal growth, then filter to collect the product.

Quantitative Data Summary

The efficiency of the synthesis is a critical factor in drug development. The table below summarizes reported yields and purity for the described pathways.

PathwayStepReported YieldFinal Purity (HPLC)Reference
Synthesis from 7-ACA 1. Cefotaxime Acid formation90%Not Specified[4]
2. This compound Acid formation71.4%Not Specified[4]
3. This compound HCl formation91.5%Not Specified[4]
Overall Yield 58.8% Not Specified [4]
Synthesis from 7-ACT Condensation and AcidificationHighNot Specified[5]
Purification Method Acid-base reaction, chromatography91.8 - 92.4%99.6 - 99.8%[6]

References

Cefmenoxime's Antibacterial Spectrum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Cefmenoxime against a wide range of clinically relevant bacterial isolates. The document outlines the in vitro activity of this compound, presenting quantitative data in structured tables. Detailed experimental protocols for susceptibility testing are provided, alongside visualizations of the drug's mechanism of action and a standard laboratory workflow for antimicrobial susceptibility testing.

In Vitro Antibacterial Activity of this compound

This compound, a third-generation cephalosporin, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its stability against many beta-lactamase enzymes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.

Gram-Positive Aerobes
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus1,234-4[1]
Streptococcus pneumoniae1,234-0.015[1]
Streptococcus pyogenes1,234-0.06[1]
Gram-Negative Aerobes
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae (various)1,234-0.12 - 8[1]
Escherichia coli333-Highly Active
Klebsiella pneumoniae333-Highly Active
Proteus mirabilis333-Highly Active
Enterobacter aerogenes333-Highly Active
Haemophilus influenzae1,234-0.06[1]
Neisseria gonorrhoeae1,234-0.06[1]
Pseudomonas aeruginosa1,23416[1]>100
Acinetobacter spp.1,23416[1]-
Anaerobic Bacteria
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis20216[1]-
Anaerobic cocci---
Clostridium spp.---

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

    • 100 µL of each dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (broth only) and a sterility control well (uninoculated broth) are included.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the test organism are selected.

    • The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • The plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates:

    • A stock solution of this compound is prepared.

    • Serial two-fold dilutions are made and added to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.

    • The agar is poured into sterile Petri dishes and allowed to solidify. A growth control plate (agar without antibiotic) is also prepared.

  • Inoculum Preparation:

    • The inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • A multipoint inoculator is used to spot a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, delivering approximately 10⁴ CFU per spot.

    • The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or the growth of one or two colonies.

Mechanism of Action and Experimental Workflow

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through its binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall that are crucial for the final steps of peptidoglycan synthesis. By binding to these enzymes, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[1] this compound has a high affinity for PBP-1A, -1B, and -3 in Escherichia coli.

G cluster_0 Bacterial Cell cluster_1 This compound Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to This compound This compound This compound->PBP Binds to & Inactivates Lysis Cell Lysis Inhibition->Lysis Results in

This compound's inhibitory action on bacterial cell wall synthesis.

Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing in a clinical microbiology laboratory, from sample receipt to the final report.

G SampleReceipt 1. Clinical Sample Receipt & Processing Culture 2. Inoculation onto Culture Media SampleReceipt->Culture Incubation1 3. Incubation (18-24 hours) Culture->Incubation1 Isolation 4. Isolation of Pure Bacterial Colonies Incubation1->Isolation Identification 5. Bacterial Identification (e.g., MALDI-TOF, VITEK) Isolation->Identification AST_Setup 6. Antimicrobial Susceptibility Test Setup (e.g., Broth Microdilution) Isolation->AST_Setup Reporting 9. Generation of Final Report Identification->Reporting Incubation2 7. Incubation (16-20 hours) AST_Setup->Incubation2 Reading 8. Reading & Interpretation of MIC values (CLSI/EUCAST) Incubation2->Reading Reading->Reporting

A typical workflow for antimicrobial susceptibility testing.

References

Cefmenoxime: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of the third-generation cephalosporin antibiotic, Cefmenoxime. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Introduction to this compound

This compound is a broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, the stability of this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable formulations and for the identification and control of potential impurities.

Stability Profile of this compound

The stability of this compound is influenced by various environmental factors, including pH, temperature, and light. Forced degradation studies are crucial to understanding the intrinsic stability of the molecule and to developing stability-indicating analytical methods.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions. The primary site of hydrolytic attack is the β-lactam ring, a characteristic vulnerability of cephalosporins.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. Photodegradation can result in the formation of various degradation products, necessitating the protection of this compound from light during storage and administration.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound in both solid and solution states. Thermal degradation pathways may overlap with hydrolytic pathways, especially in the presence of moisture.

Quantitative Stability Data

While specific kinetic data for this compound degradation under a wide range of pH and temperature is not extensively published in a single source, the following table summarizes the expected stability profile based on studies of structurally similar cephalosporins and general principles of β-lactam chemistry. The data presented is qualitative and intended to guide experimental design.

Stress ConditionReagent/ParameterExpected OutcomePrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatedSignificant degradationOpening of the β-lactam ring, potential formation of Δ³-isomer
Alkaline Hydrolysis 0.1 M NaOH, ambient/heatedRapid and extensive degradationOpening of the β-lactam ring
Oxidative Degradation 3-30% H₂O₂, ambient/heatedDegradationOxidation of the sulfide in the dihydrothiazine ring (sulfoxide formation)
Thermal Degradation Dry heat (e.g., 60-80°C)Degradation, especially over timeIsomerization (E-isomer, Δ³-isomer), potential for other reactions
Photodegradation UV light (e.g., 254 nm), Visible lightDegradationIsomerization, other complex photoreactions

Key Degradation Pathways

The degradation of this compound proceeds through several key pathways, leading to the formation of various degradation products. The primary pathways include:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for all penicillin and cephalosporin antibiotics, leading to a loss of antibacterial activity.

  • Isomerization: this compound can undergo isomerization at two key positions:

    • E/Z Isomerization: The methoxyimino side chain can isomerize from the active Z-isomer to the less active E-isomer.

    • Δ²/Δ³ Isomerization: The double bond in the dihydrothiazine ring can migrate from the Δ³ to the Δ² position. The Δ³-isomer is the active form.

  • Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, forming a sulfoxide derivative.

The following diagram illustrates the primary degradation pathways of this compound.

G Primary Degradation Pathways of this compound This compound This compound (Z-isomer, Δ³-isomer) E_Isomer (E)-Cefmenoxime This compound->E_Isomer Isomerization (Light, Heat) Delta3_Isomer (Δ³)-Cefmenoxime This compound->Delta3_Isomer Isomerization (Acid, Heat) Open_Ring Open Ring Impurity (Hydrolysis Product) This compound->Open_Ring Hydrolysis (Acid, Base) Oxidation_Impurity Oxidation Impurity (Sulfoxide) This compound->Oxidation_Impurity Oxidation

Caption: Primary degradation pathways of this compound.

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies on this compound and for developing a stability-indicating analytical method. These protocols are based on established practices for cephalosporin antibiotics and can be adapted as needed.

Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution to a suitable container.

  • After exposure to the stress condition, neutralize the solution if necessary (for acid and base hydrolysis).

  • Dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring the degradation over time.

    • Cool the solution and neutralize with 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as degradation is typically rapid.

    • Neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Monitor the degradation.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a petri dish.

    • Expose to a high temperature (e.g., 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).

    • Dissolve the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution (in a quartz cuvette or other transparent container) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

    • A dark control sample should be kept under the same conditions but protected from light.

The following diagram outlines the general workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Neutralize Neutralize (if applicable) Acid->Neutralize Base Alkaline Hydrolysis Base->Neutralize Oxidation Oxidative Degradation Dilute Dilute for Analysis Oxidation->Dilute Thermal Thermal Degradation Thermal->Dilute Photo Photolytic Degradation Photo->Dilute Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Characterize Identify & Characterize Degradation Products (LC-MS/MS, NMR) Analyze->Characterize

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products and impurities.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A published method for this compound impurities used a mobile phase of water-acetic acid-acetonitrile (85:1:15).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 275 nm).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: Typically 10-20 µL.

Method Validation: The stability-indicating method must be validated according to ICH guidelines. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks in the chromatograms of stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

G Stability-Indicating HPLC Method Development & Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Col_Sel Column Selection MP_Opt Mobile Phase Optimization Col_Sel->MP_Opt Det_Wav Detection Wavelength MP_Opt->Det_Wav Other_Param Other Parameters (Flow Rate, Temp) Det_Wav->Other_Param Specificity Specificity Other_Param->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method Forced_Deg Forced Degradation Samples Forced_Deg->Specificity

Caption: Logic flow for HPLC method development and validation.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. The information on degradation pathways and the detailed experimental protocols for forced degradation and stability-indicating method development are critical for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. It is recommended that researchers and drug development professionals use this guide as a starting point for their specific applications, adapting the methodologies as required based on their experimental observations.

The Core Mechanisms of Cefmenoxime Resistance in Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmenoxime, a third-generation cephalosporin, has been a valuable agent in the treatment of infections caused by Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This technical guide provides a comprehensive overview of the core mechanisms governing this compound resistance in Gram-negative bacteria, with a focus on enzymatic degradation, alterations in drug influx and efflux, and target site modifications. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field of antimicrobial drug development.

Introduction

Gram-negative bacteria possess a formidable cell envelope, consisting of an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane, which provides an intrinsic barrier to many antimicrobial agents. Resistance to this compound in these organisms is a multifactorial phenomenon, often involving the interplay of several mechanisms that can be acquired through horizontal gene transfer or develop through spontaneous mutations. Understanding these mechanisms at a molecular level is crucial for the development of novel therapeutic strategies to overcome resistance. This guide will delve into the three primary pillars of this compound resistance: the destructive power of β-lactamases, the selective gating of porin channels, the active removal by efflux pumps, and the structural alterations of the drug's target, the penicillin-binding proteins (PBPs).

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound exhibits stability against some common plasmid-mediated β-lactamases, such as TEM-1.[1][2] However, it is susceptible to hydrolysis by certain chromosomally and plasmid-mediated cephalosporinases.[1][3]

Classification and Impact of β-Lactamases

β-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.

  • Class A (Serine β-lactamases): This class includes the common TEM and SHV enzymes. While this compound is generally stable against the original variants, extended-spectrum β-lactamases (ESBLs) within this class, such as some CTX-M variants, can efficiently hydrolyze third-generation cephalosporins.

  • Class B (Metallo-β-lactamases): These enzymes utilize zinc ions for catalysis and have a broad substrate profile, including carbapenems and cephalosporins.

  • Class C (Cephalosporinases): These are typically chromosomally encoded (e.g., AmpC) and can be induced or constitutively overexpressed. This compound can be a substrate for some of these enzymes.

  • Class D (Oxacillinases): These enzymes have a diverse substrate spectrum.

Quantitative Data: this compound and β-Lactamase Interactions

The interaction between this compound and various β-lactamases can be quantified by determining the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and Vmax (maximum rate of hydrolysis). A lower Km and a higher Vmax indicate more efficient hydrolysis.

β-LactamaseProducing OrganismThis compound Km (µM)This compound Relative Vmax (Cephaloridine = 100)Reference
Penicillinase (TEM-1)Escherichia coliPoor affinityLow Vmax[2]
CephalosporinaseEnterobacter cloacaeHigh affinity-[2]
CephalosporinaseCitrobacter freundiiHigh affinity-[3]
β-LactamaseProteus vulgaris-Susceptible to hydrolysis[3]
FEC-1Escherichia coli8461

Note: Quantitative kinetic data for this compound against a wide range of specific β-lactamase variants is limited. The table presents available data and qualitative descriptions.

Experimental Protocol: β-Lactamase Activity Assay

A common method to determine β-lactamase activity is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.

Principle: Nitrocefin changes color from yellow to red upon hydrolysis of its β-lactam ring. The rate of color change is proportional to the β-lactamase activity.

Materials:

  • Nitrocefin solution (e.g., 100 µM in phosphate buffer, pH 7.0)

  • Purified β-lactamase enzyme or bacterial cell lysate

  • Spectrophotometer capable of measuring absorbance at 486 nm

  • Phosphate buffer (pH 7.0)

  • This compound solutions of varying concentrations (for inhibition assays)

Procedure:

  • Prepare bacterial cell lysates containing the β-lactamase or use a purified enzyme solution.

  • In a cuvette, mix the phosphate buffer and the nitrocefin solution.

  • To determine kinetic parameters for this compound, add varying concentrations of this compound as a substrate and measure the initial rate of hydrolysis.

  • To assess inhibition, pre-incubate the enzyme with this compound for a defined period before adding nitrocefin.

  • Initiate the reaction by adding the enzyme preparation to the nitrocefin solution.

  • Monitor the change in absorbance at 486 nm over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Determine Km and Vmax by plotting V0 against substrate concentration and fitting the data to the Michaelis-Menten equation.

Diagram: Workflow for β-Lactamase Kinetic Analysis

G cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture Expressing β-lactamase cell_lysis Cell Lysis (e.g., Sonication) bacterial_culture->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant Crude Enzyme Lysate centrifugation->supernatant purification Enzyme Purification (Optional) supernatant->purification add_enzyme Add Enzyme Preparation supernatant->add_enzyme purified_enzyme Purified β-lactamase purification->purified_enzyme purified_enzyme->add_enzyme prepare_reagents Prepare Reagents (Nitrocefin, Buffer, this compound) mix_reagents Mix Reagents in Cuvette prepare_reagents->mix_reagents mix_reagents->add_enzyme measure_absorbance Measure Absorbance at 486 nm (Kinetic Read) add_enzyme->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calculate_v0 Calculate Initial Velocity (V₀) plot_data->calculate_v0 mm_plot Michaelis-Menten Plot (V₀ vs. [Substrate]) calculate_v0->mm_plot kinetic_parameters Determine Kₘ and Vₘₐₓ mm_plot->kinetic_parameters

Caption: Workflow for determining β-lactamase kinetics using a spectrophotometric assay.

Reduced Drug Permeability via Porin Channel Alterations

The outer membrane of Gram-negative bacteria is a significant barrier to the entry of hydrophilic antibiotics like this compound. The passage of these drugs across the outer membrane is primarily facilitated by porin channels, which are trimeric protein structures.

The Role of Major Porins

In many clinically important Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, the major non-specific porins are OmpF and OmpC (and their homologs like OmpK35 and OmpK36 in Klebsiella). The expression of these porins is tightly regulated in response to environmental cues, such as osmolarity.

Resistance to this compound can arise from:

  • Downregulation of porin expression: Reduced synthesis of porin proteins leads to a decrease in the number of channels available for drug entry.

  • Mutations in porin genes: Alterations in the amino acid sequence of porins can lead to narrower channels or changes in the channel's electrostatic properties, thereby hindering the passage of this compound.

  • Complete loss of porins: Deletion of porin genes can result in high-level resistance, often in conjunction with other resistance mechanisms.

Quantitative Impact of Porin Deletion on Cephalosporin Susceptibility

While specific data for this compound in isogenic porin-deficient strains is limited, studies on other third-generation cephalosporins in Klebsiella pneumoniae demonstrate the significant impact of porin loss on MICs.

StrainRelevant GenotypeCefazolin MIC (µg/mL)Ceftazidime MIC (µg/mL)Cefepime MIC (µg/mL)Meropenem MIC (µg/mL)Reference
K. pneumoniae clinical isolateWild-typeSSSS[4]
ΔompK36OmpK36 deletionRSSS[4]
ΔompK35OmpK35 deletionSSSS[4]
ΔompK35/36Double deletionR (high-level)IRI[4]

S = Susceptible, I = Intermediate, R = Resistant. This table illustrates the general effect of porin loss on cephalosporin susceptibility and serves as a proxy for this compound.

Regulation of Porin Expression

The expression of major porins is controlled by complex regulatory networks, most notably the two-component system EnvZ/OmpR.

Diagram: Simplified EnvZ/OmpR Regulatory Pathway for Porin Expression

G high_osmolarity High Osmolarity EnvZ EnvZ (Sensor Kinase) high_osmolarity->EnvZ activates low_osmolarity Low Osmolarity low_osmolarity->EnvZ inactivates OmpR OmpR (Response Regulator) EnvZ->OmpR phosphorylates OmpR_P OmpR-P OmpR->OmpR_P ompF ompF gene OmpR_P->ompF represses transcription ompC ompC gene OmpR_P->ompC activates transcription OmpF_protein OmpF Porin ompF->OmpF_protein expresses OmpC_protein OmpC Porin ompC->OmpC_protein expresses OmpF_protein->low_osmolarity Favored in OmpC_protein->high_osmolarity Favored in

Caption: The EnvZ/OmpR two-component system regulates porin expression in response to osmolarity.

Active Drug Efflux

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can significantly reduce the intracellular concentration of this compound, leading to resistance.

Major Efflux Pump Families

Several families of efflux pumps contribute to antibiotic resistance in Gram-negative bacteria. The most clinically significant are the Resistance-Nodulation-Division (RND) family.

  • RND Family: These are tripartite systems that span the entire cell envelope. Prominent examples include AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa. They are major contributors to multidrug resistance (MDR).

Impact of Efflux Pump Overexpression on this compound MIC

While direct data for this compound is scarce, studies on other β-lactams in strains overexpressing RND pumps show a 2- to 16-fold increase in MICs. The addition of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN), can reverse this resistance.

Bacterial SpeciesEfflux PumpAntibioticMIC (µg/mL) Wild-typeMIC (µg/mL) OverexpressorMIC (µg/mL) Overexpressor + EPI
E. coliAcrAB-TolCCefepime0.12520.25
P. aeruginosaMexAB-OprMCarbenicillin16>25632

This table uses data from other β-lactams to illustrate the principle of efflux-mediated resistance and its reversal by EPIs.

Experimental Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This is a simple, qualitative method to screen for efflux pump activity.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate for many multidrug efflux pumps. Bacteria with active efflux will pump out EtBr, resulting in less fluorescence compared to strains with inhibited or low-level efflux.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) solution

  • Bacterial isolates to be tested

  • Control strains (wild-type and known efflux-overproducer)

  • UV transilluminator

Procedure:

  • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 2.0, 2.5 µg/mL).

  • From an overnight culture, streak the test and control isolates from the center of the plate to the periphery in a "cartwheel" pattern.

  • Incubate the plates at 37°C for 16-18 hours.

  • Examine the plates under UV illumination.

  • The minimum concentration of EtBr that produces fluorescence is indicative of the efflux pump activity. Strains with higher efflux activity will require higher concentrations of EtBr to show fluorescence.

Diagram: Experimental Workflow of the Ethidium Bromide-Agar Cartwheel Method

G prep_plates Prepare Agar Plates with Varying [EtBr] inoculate Inoculate with Bacterial Strains (Cartwheel Pattern) prep_plates->inoculate incubate Incubate at 37°C inoculate->incubate visualize Visualize under UV Light incubate->visualize interpret Interpret Results: Higher [EtBr] for fluorescence = Higher Efflux Activity visualize->interpret

Caption: Workflow for assessing efflux pump activity using the ethidium bromide-agar cartwheel method.

Target Site Modification: Penicillin-Binding Proteins (PBPs)

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.

Mechanism of PBP Inhibition

This compound forms a stable, covalent acyl-enzyme complex with the active site serine of the PBP transpeptidase domain, thereby preventing the cross-linking of peptidoglycan strands.

Resistance through PBP Alterations

Resistance can emerge through:

  • Mutations in PBP genes: Amino acid substitutions in or near the active site of a PBP can reduce its affinity for this compound.

  • Acquisition of mosaic PBP genes: Horizontal gene transfer can lead to the acquisition of PBP genes from other species that encode for low-affinity PBPs.

  • Overproduction of PBPs: Increased expression of a particular PBP can titrate the antibiotic, requiring higher concentrations for inhibition.

Experimental Protocol: PBP Competition Assay

This assay determines the affinity of an antibiotic for specific PBPs.

Principle: A labeled β-lactam probe (e.g., fluorescently tagged penicillin) is used to bind to the PBPs. The ability of an unlabeled β-lactam, such as this compound, to compete with the labeled probe for PBP binding is measured. The concentration of the unlabeled antibiotic that inhibits 50% of the probe's binding (IC50) is an indicator of its binding affinity.

Materials:

  • Bacterial cell culture

  • Membrane protein preparation from the bacteria

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • This compound solutions of varying concentrations

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare membrane protein fractions from the bacterial culture.

  • Incubate the membrane preparations with various concentrations of this compound for a specific time.

  • Add the fluorescent penicillin probe and incubate further to label the PBPs that are not bound by this compound.

  • Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a gel scanner.

  • Quantify the fluorescence intensity of each PBP band.

  • Determine the IC50 value for this compound for each PBP by plotting the percentage of inhibition against the this compound concentration.

Diagram: Logical Relationship of this compound Resistance Mechanisms

G cluster_mechanisms Resistance Mechanisms Cefmenoxime_ext Extracellular this compound Porins Porin Channels (e.g., OmpF/C) Cefmenoxime_ext->Porins influx Cefmenoxime_peri Periplasmic this compound Efflux Efflux Pumps (e.g., AcrAB-TolC) Cefmenoxime_peri->Efflux efflux BetaLactamase β-Lactamases Cefmenoxime_peri->BetaLactamase hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefmenoxime_peri->PBP binding Cefmenoxime_in Intracellular this compound Porins->Cefmenoxime_peri Efflux->Cefmenoxime_ext CellLysis Cell Lysis PBP->CellLysis inhibition leads to Resistance Resistance to this compound Porin_mutation Porin Downregulation/ Mutation Porin_mutation->Porins reduces influx Porin_mutation->Resistance Efflux_overexpression Efflux Overexpression Efflux_overexpression->Efflux increases efflux Efflux_overexpression->Resistance BetaLactamase_production β-Lactamase Production BetaLactamase_production->BetaLactamase inactivates drug BetaLactamase_production->Resistance PBP_modification PBP Modification PBP_modification->PBP reduces binding PBP_modification->Resistance

Caption: Interplay of the core mechanisms contributing to this compound resistance in Gram-negative bacteria.

Conclusion

Resistance to this compound in Gram-negative bacteria is a complex and evolving challenge driven by a combination of enzymatic inactivation, reduced drug entry, active efflux, and target site alterations. A thorough understanding of these mechanisms, supported by robust experimental data, is paramount for the development of effective countermeasures. This guide has provided an in-depth overview of these core resistance strategies, along with practical experimental protocols and available quantitative data. For drug development professionals, this information can guide the design of new β-lactam antibiotics that are less susceptible to these resistance mechanisms or the development of adjuvants, such as β-lactamase inhibitors and efflux pump inhibitors, to restore the activity of existing drugs like this compound. Continued surveillance and research into the molecular basis of resistance are essential to stay ahead in the ongoing battle against antibiotic-resistant bacteria.

References

Cefmenoxime's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmenoxime, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential enzymes known as penicillin-binding proteins (PBPs). Understanding the specific binding affinities of this compound for different PBPs is crucial for elucidating its spectrum of activity, predicting its efficacy against various bacterial pathogens, and informing the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the binding affinity of this compound to different PBPs, summarizes available quantitative data, details the experimental protocols for affinity determination, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The final stages of peptidoglycan synthesis are catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] β-lactam antibiotics, including cephalosporins like this compound, are structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan precursor and act as suicide inhibitors of PBPs.[3] By forming a stable acyl-enzyme complex with the active site serine of PBPs, they effectively block the transpeptidation reaction, leading to a weakened cell wall and subsequent cell death.[1][4]

The antibacterial spectrum and efficacy of a β-lactam antibiotic are largely determined by its specific binding affinities for the various PBPs within a bacterial species. Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. Therefore, a detailed understanding of the interaction between this compound and individual PBPs is of significant interest to researchers in infectious diseases and drug development.

This compound Binding Affinity Data

Table 1: Representative Binding Affinities of Third-Generation Cephalosporins for E. coli PBPs

PBP TargetCefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Cefaclidine IC50 (µg/mL)
PBP 1a---
PBP 1b---
PBP 2>20-fold lower for Cefepime--
PBP 3≤ 0.5≤ 0.5≤ 0.5

Note: Data for this compound is not specified in the cited source, but the data for other third-generation cephalosporins suggests a primary affinity for PBP3.[5]

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to various PBPs typically involves a competitive binding assay. This assay measures the ability of unlabeled this compound to compete with a labeled penicillin (e.g., radiolabeled or fluorescently tagged) for binding to PBPs in bacterial membrane preparations.

Preparation of Bacterial Membranes
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.

  • Membrane Isolation: Separate the membrane fraction from the cell lysate by ultracentrifugation.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

Competitive PBP Binding Assay
  • Incubation: In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of unlabeled this compound. Include a control tube with no this compound.

  • Addition of Labeled Penicillin: After a pre-incubation period to allow for the binding of this compound, add a fixed concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) to each tube.[5][6]

  • Saturation Binding: Incubate the mixture to allow the labeled penicillin to bind to the available PBPs.

  • Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by rapid filtration.

  • Separation and Detection: Separate the PBP-bound labeled penicillin from the unbound label. This is typically achieved by SDS-PAGE.

  • Quantification: Visualize and quantify the amount of labeled penicillin bound to each PBP using autoradiography (for radiolabels) or fluorescence scanning (for fluorescent labels).[6]

  • Data Analysis: Determine the IC50 value for each PBP by plotting the percentage of inhibition of labeled penicillin binding against the concentration of this compound.

Experimental_Workflow_PBP_Binding_Assay cluster_preparation Membrane Preparation cluster_assay Competitive Binding Assay Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Membrane_Isolation Membrane Isolation Cell_Lysis->Membrane_Isolation Protein_Quantification Protein Quantification Membrane_Isolation->Protein_Quantification Incubation Incubation with This compound Protein_Quantification->Incubation Labeled_Penicillin Addition of Labeled Penicillin Incubation->Labeled_Penicillin Saturation_Binding Saturation Binding Labeled_Penicillin->Saturation_Binding Termination Reaction Termination Saturation_Binding->Termination Separation SDS-PAGE Separation Termination->Separation Detection Detection Separation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for determining PBP binding affinity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The binding of this compound to PBPs directly inhibits their enzymatic activity, which is crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis is the primary mechanism of its bactericidal action.

Signaling_Pathway_Cefmenoxime_MOA This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Acyl_Enzyme Stable Acyl-Enzyme Complex PBP->Acyl_Enzyme Forms Transpeptidation Transpeptidation (Cross-linking) Acyl_Enzyme->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Leads to Cell_Wall Weakened Cell Wall Peptidoglycan->Cell_Wall Disruption of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Results in

Caption: this compound's mechanism of action.

The preferential binding of a cephalosporin to specific PBPs can result in distinct morphological changes in the bacteria. For example, inhibition of PBP3, which is involved in septum formation, often leads to the formation of long filamentous cells as the bacteria are unable to divide.[5] Inhibition of PBP1a and PBP1b, which are involved in cell elongation, can lead to rapid cell lysis.

Conclusion

The binding affinity of this compound to various penicillin-binding proteins is the molecular basis for its antibacterial activity. While specific quantitative data for this compound is limited in publicly available literature, the established methodologies for determining PBP binding affinities for other β-lactams provide a clear path for such investigations. A thorough characterization of this compound's PBP binding profile across a range of clinically relevant bacteria would provide invaluable information for optimizing its therapeutic use and for the rational design of next-generation cephalosporins with improved efficacy and targeted activity. Further research is warranted to populate a comprehensive database of this compound's PBP binding affinities.

References

Methodological & Application

Application Note: Quantification of Cefmenoxime in Biological Fluids by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of cefmenoxime, a third-generation cephalosporin antibiotic, in various biological fluids including plasma, serum, and urine. The described protocols offer high precision and sensitivity, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The methods involve simple and effective sample preparation techniques, including ultrafiltration for plasma and protein precipitation for serum and urine, followed by reversed-phase HPLC analysis.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic used in the treatment of a variety of bacterial infections. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, ensuring therapeutic efficacy, and monitoring patient safety. This document provides detailed protocols for the determination of this compound concentrations in plasma, serum, and urine using HPLC with UV detection, a widely accessible and reliable analytical technique.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the described HPLC-UV methods.

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterPlasma AnalysisSerum/Urine Analysis
HPLC Column Reversed-Phase C18µ-Bondapak CN Reversed-Phase
Mobile Phase Acetate BufferAcetate Buffer, pH 3.8
Flow Rate -2.5 mL/min
Injection Volume --
UV Detection -254 nm
Internal Standard p-Nitrobenzoic acid or p-Anisic acidp-Anisic acid
Run Time --

Table 2: Method Validation Summary for this compound Quantification

Validation ParameterPlasma AnalysisSerum/Urine Analysis
Linearity Range 0.5 - 200 µg/mL[1]0.5 - 100 mg/L[2]
Limit of Quantification (LOQ) ~ 0.05 µg/mL[1]0.5 mg/L[2]
Precision (CV%) > 1%[1]-
Recovery Essentially quantitative[1]Average 74.6% from serum[2]

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Internal standards: p-Nitrobenzoic acid, p-Anisic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Sodium dodecyl sulfate

  • Acetic acid

  • Sodium acetate

  • Deionized water (18.2 MΩ·cm)

  • Biological matrices (plasma, serum, urine) from drug-free sources

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 or CN analytical column

  • Ultrafiltration devices

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Protocol 1: this compound Quantification in Plasma

This protocol is based on the method described by Granneman and Sennello (1982).[1]

1. Preparation of Standard and Quality Control (QC) Samples: a. Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water). b. Prepare working standard solutions by serial dilution of the stock solution. c. Spike drug-free plasma with known concentrations of this compound to prepare calibration standards and QC samples. d. Similarly, prepare a stock solution of the internal standard (p-nitrobenzoic acid or p-anisic acid) and spike it into all standards, QCs, and unknown samples.

2. Sample Preparation (Ultrafiltration): a. To a 1 mL aliquot of plasma sample (standard, QC, or unknown), add sodium dodecyl sulfate to displace the drug from plasma proteins. b. Vortex the sample briefly to ensure thorough mixing. c. Perform ultrafiltration of the treated sample according to the manufacturer's instructions for the ultrafiltration device. d. Collect the protein-free ultrafiltrate for HPLC analysis.

3. HPLC-UV Analysis: a. Set up the HPLC system with a reversed-phase analytical column. b. Equilibrate the column with the mobile phase. c. Inject the prepared ultrafiltrate directly into the HPLC system. d. Monitor the column effluent with a UV detector.

4. Data Analysis: a. Integrate the peak areas of this compound and the internal standard. b. Calculate the peak area ratio (this compound/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: this compound Quantification in Serum and Urine

This protocol is adapted from the method by Reitberg and Schentag (1983).[2]

1. Preparation of Standard and Quality Control (QC) Samples: a. Follow the same procedure as in Protocol 1 to prepare this compound and internal standard (p-anisic acid) stock and working solutions. b. Spike drug-free serum or urine to prepare calibration standards and QC samples. For urine samples, dilution with deionized water may be necessary.

2. Sample Preparation (Protein Precipitation): a. To 0.5 mL of serum or diluted urine sample, add the internal standard. b. Add 100 µL of perchloric acid to precipitate proteins.[2] c. Vortex the mixture vigorously. d. Centrifuge the sample to pellet the precipitated proteins. e. Carefully collect the clear supernatant for analysis.

3. HPLC-UV Analysis: a. Configure the HPLC system with a µ-Bondapak CN reversed-phase column.[2] b. The mobile phase is an acetate buffer with a pH of 3.8.[2] c. Set the flow rate to 2.5 mL/min and the UV detection wavelength to 254 nm.[2] d. Inject the supernatant directly into the HPLC system.

4. Data Analysis: a. Follow the same data analysis procedure as outlined in Protocol 1.

Mandatory Visualizations

G cluster_plasma Plasma Sample Workflow cluster_serum_urine Serum/Urine Sample Workflow plasma_sample Plasma Sample (1 mL) add_sds Add Sodium Dodecyl Sulfate plasma_sample->add_sds vortex_plasma Vortex Mix add_sds->vortex_plasma ultrafiltration Ultrafiltration vortex_plasma->ultrafiltration filtrate Collect Ultrafiltrate ultrafiltration->filtrate hplc_analysis_plasma HPLC-UV Analysis filtrate->hplc_analysis_plasma serum_urine_sample Serum/Urine Sample (0.5 mL) add_is Add Internal Standard serum_urine_sample->add_is add_pca Add Perchloric Acid (100 µL) add_is->add_pca vortex_serum_urine Vortex Mix add_pca->vortex_serum_urine centrifuge Centrifuge vortex_serum_urine->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_analysis_serum_urine HPLC-UV Analysis supernatant->hplc_analysis_serum_urine

Caption: Experimental workflows for the preparation of plasma, serum, and urine samples.

G start Start: Sample Collection sample_prep Sample Preparation (Ultrafiltration or Protein Precipitation) start->sample_prep hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis quantification Quantification of this compound data_analysis->quantification end End: Report Results quantification->end

Caption: Logical relationship of the overall analytical procedure.

References

Application Notes and Protocol for Cefmenoxime Minimum Bactericidal Concentration (MBC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Bactericidal Concentration (MBC) test is a crucial in vitro microbiology assay used to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterium.[1][2] This protocol follows the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration that inhibits visible bacterial growth.[2][3] While the MIC indicates bacteriostatic activity, the MBC confirms bactericidal effect, a critical parameter in the development and evaluation of antibiotics like Cefmenoxime.[4] This document provides a detailed protocol for determining the MBC of this compound using the broth microdilution method followed by subculturing, adhering to standards outlined by the Clinical and Laboratory Standards Institute (CLSI).[2]

Principle of the MBC Test

The MBC test is performed as a subsequent step to a standard MIC assay.[3] After determining the MIC (the lowest concentration with no visible growth), an aliquot from each well that shows growth inhibition is subcultured onto an antibiotic-free agar medium.[4][5] Following incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in the initial bacterial inoculum.[1][4][5]

Experimental Workflow Diagram

MBC_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Data Analysis prep_bact Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate_plate Inoculate 96-Well Plate with Bacteria and this compound prep_bact->inoculate_plate prep_cefm Prepare Serial Dilutions of this compound prep_cefm->inoculate_plate incubate_mic Incubate Plate (35°C for 16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells ≥ MIC onto Agar Plates read_mic->subculture Select wells incubate_mbc Incubate Agar Plates (35°C for 18-24h) subculture->incubate_mbc count_cfu Count Colonies (CFU) incubate_mbc->count_cfu determine_mbc Determine MBC (≥99.9% kill rate) count_cfu->determine_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Detailed Experimental Protocol

This protocol is based on the broth microdilution method.

Materials and Reagents
  • This compound: Pure standard powder.

  • Bacterial Strain: Pure, overnight culture of the test organism (e.g., E. coli, S. aureus).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[1][5]

  • Sterile Supplies: 96-well sterile microtiter plates, pipettes and tips, microtubes, agar plates.[5][6]

  • Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Equipment: Incubator (35 ± 2°C), spectrophotometer or McFarland standards, biosafety cabinet, micropipettes.[5]

Protocol - Part A: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Perform a 1:100 dilution of this suspension in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum. The final concentration in the wells after addition will be ~5 x 10⁵ CFU/mL.[5]

  • This compound Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

    • Typically, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no drug), and well 12 serves as the negative/sterility control (MHB, no inoculum).[1][5]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[5]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5][7]

Protocol - Part B: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing:

    • Immediately after reading the MIC, select the well corresponding to the MIC and all wells with higher concentrations showing no growth.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells and plate it onto a separate, clearly labeled MHA plate.[4][5]

    • Also, plate an aliquot from the positive control well (growth control) to confirm the initial inoculum count after appropriate dilution.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

  • MBC Determination:

    • After incubation, count the number of colonies (CFU) on each MHA plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial inoculum count.[1][2] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. For a 100 µL plating volume, this corresponds to ≤50 colonies.

Data Presentation and Interpretation

Quantitative data should be recorded systematically for accurate interpretation.

Table 1: Example 96-Well Plate Layout for MIC/MBC Testing
WellThis compound (µg/mL)Inoculum (100 µL)Result (Growth/No Growth)Colonies on MHA Plate (CFU)
164+No Growth0
232+No Growth2
316+No Growth41
48+No Growth>300
54+GrowthNot Plated
62+GrowthNot Plated
71+GrowthNot Plated
80.5+GrowthNot Plated
90.25+GrowthNot Plated
100.125+GrowthNot Plated
110 (Growth Control)+Growth(Confirm Inoculum Count)
120 (Sterility)-No GrowthNot Plated

Interpretation of Example Data:

  • MIC: 8 µg/mL (the lowest concentration with no visible turbidity).

  • MBC: 32 µg/mL (the lowest concentration that killed ≥99.9% of the bacteria, assuming an initial inoculum of 5x10⁵ CFU/mL which would allow up to 50 colonies for a 0.1 mL sample).

Relationship between MIC and MBC

The ratio of MBC to MIC is used to classify the antimicrobial agent's effect.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[2]

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

MIC_MBC_Interpretation start Determine MIC and MBC for this compound ratio Calculate Ratio: (MBC / MIC) start->ratio bactericidal Effect is Bactericidal (High Kill Rate) ratio->bactericidal  ≤ 4 bacteriostatic Effect is Bacteriostatic (Inhibits Growth) ratio->bacteriostatic  > 4

Caption: Interpreting antimicrobial effect based on the MBC/MIC ratio.

References

Application Notes and Protocols: Cefmenoxime in Combination with Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Cefmenoxime, a third-generation cephalosporin, when used in combination with beta-lactamase inhibitors. The protocols outlined below are intended to guide researchers in assessing the synergistic potential of such combinations against beta-lactamase-producing bacteria.

Introduction

This compound is a potent, broad-spectrum cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] While this compound demonstrates stability against a variety of beta-lactamases, its efficacy can be compromised by certain beta-lactamase-producing bacterial strains.[1][2][3] The co-administration of a beta-lactamase inhibitor can protect this compound from enzymatic degradation, thereby restoring or enhancing its antibacterial activity. This document details the experimental procedures to quantify this synergistic interaction.

Data Presentation

The following tables present illustrative quantitative data on the in vitro activity of this compound alone and in combination with a generic beta-lactamase inhibitor (BLI) against representative bacterial strains. This data is hypothetical and serves to demonstrate the expected outcomes of the synergy studies described in the protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Beta-Lactamase Inhibitor (BLI) Alone and in Combination against Beta-Lactamase Producing Escherichia coli

CompoundMIC (µg/mL)
This compound alone32
BLI alone>128
This compound in combination with BLI (4 µg/mL)2

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with a Beta-Lactamase Inhibitor (BLI) against Beta-Lactamase Producing Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL) AloneBLI MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationBLI MIC (µg/mL) in CombinationFIC IndexInterpretation
E. coli ATCC 3521832>128240.09Synergy
K. pneumoniae BAA-170564>128440.09Synergy
P. aeruginosa ATCC 2785316>128840.53Additive

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy by Checkerboard Assay

This protocol details the checkerboard method to determine the MICs of this compound and a beta-lactamase inhibitor, alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound hydrochloride powder

  • Beta-lactamase inhibitor (e.g., clavulanate, sulbactam, tazobactam) powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the beta-lactamase inhibitor in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • In the first column, add 100 µL of the this compound stock solution to the first well (row A) and perform serial two-fold dilutions down the column (to row G).

    • In the first row, add 100 µL of the beta-lactamase inhibitor stock solution to the first well (column 1) and perform serial two-fold dilutions across the row (to column 10).

    • This creates a gradient of this compound concentrations in the columns and a gradient of the beta-lactamase inhibitor in the rows.

    • Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the beta-lactamase inhibitor alone to determine their individual MICs. Column 12 should serve as a growth control (no antibiotic).

  • Inoculation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index for each well showing no growth using the following formula: FIC = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The FIC index is the lowest FIC value obtained from all the wells that show no growth.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal activity of this compound in combination with a beta-lactamase inhibitor over time.

Materials:

  • This compound and beta-lactamase inhibitor stock solutions

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Spiral plater or manual plating equipment

  • Colony counter

Procedure:

  • Preparation: Prepare tubes or flasks containing CAMHB with this compound alone, the beta-lactamase inhibitor alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Prepare a mid-logarithmic phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in each tube/flask.

  • Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental_Workflow Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_stock Prepare Drug Stock Solutions (this compound & BLI) checker_setup Set up 96-well plate with serial dilutions prep_stock->checker_setup timekill_setup Set up cultures with drugs (alone and in combination) prep_stock->timekill_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) checker_inoculate Inoculate plate with bacterial suspension prep_inoculum->checker_inoculate timekill_inoculate Inoculate with bacterial suspension prep_inoculum->timekill_inoculate checker_setup->checker_inoculate checker_incubate Incubate at 35°C for 16-20h checker_inoculate->checker_incubate checker_read Read MICs and calculate FIC Index checker_incubate->checker_read checker_read->timekill_setup Inform concentrations for Time-Kill Assay timekill_setup->timekill_inoculate timekill_incubate Incubate at 37°C with shaking timekill_inoculate->timekill_incubate timekill_sample Sample at 0, 2, 4, 8, 12, 24h timekill_incubate->timekill_sample timekill_plate Plate serial dilutions and count CFUs timekill_sample->timekill_plate timekill_plot Plot log10 CFU/mL vs. time timekill_plate->timekill_plot

Caption: Workflow for in vitro synergy testing of this compound and a beta-lactamase inhibitor.

Mechanism_of_Action Mechanism of Synergistic Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Essential for cell_lysis Cell Lysis and Death cell_wall->cell_lysis Disruption leads to beta_lactamase Beta-Lactamase Enzyme This compound This compound beta_lactamase->this compound Inactivates This compound->pbp Inhibits bli Beta-Lactamase Inhibitor (BLI) bli->beta_lactamase Inhibits

Caption: Synergistic mechanism of this compound and a beta-lactamase inhibitor.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cefmenoxime

Author: BenchChem Technical Support Team. Date: November 2025

[AN-CMX-HPLC-001]

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cefmenoxime in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate means for quality control and research applications.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate and precise analytical methods are crucial for ensuring the quality, potency, and purity of this compound in pharmaceutical products. This document provides a detailed protocol for an HPLC method that is specific, linear, accurate, and precise for the determination of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Solution Preparation E Sample Injection A->E B Sample Solution Preparation B->E C Mobile Phase Preparation D System Equilibration C->D F Chromatographic Separation D->F E->F G UV Detection F->G H Peak Integration & Identification G->H I Quantification H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis of this compound is provided below.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time Approximately 10 minutes
Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. Key validation parameters are summarized below.

ParameterResult
Linearity (R²) > 0.999
Range 10 - 100 µg/mL
Retention Time (tR) Approximately 5.2 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Detailed Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • pH meter

  • Reagents:

    • This compound Hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (Analytical grade)

    • Water (HPLC grade or equivalent)

    • Acetic Acid (Analytical grade, if pH adjustment is needed)

Solution Preparation
2.1 Mobile Phase Preparation (Acetonitrile : 10 mM Ammonium Acetate, 15:85, v/v)
  • 10 mM Ammonium Acetate Buffer: Accurately weigh approximately 0.77 g of Ammonium Acetate and dissolve it in 1000 mL of HPLC grade water.

  • Mobile Phase Mixture: Combine 150 mL of Acetonitrile with 850 mL of the 10 mM Ammonium Acetate buffer.

  • Degassing: Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by an online degasser.

2.2 Standard Stock Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

2.3 Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

2.4 Sample Preparation (from Pharmaceutical Formulation)
  • Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • System Startup: Turn on the HPLC system components and allow them to warm up.

  • Column Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system software including blank injections (mobile phase), standard solutions, and sample solutions.

  • Analysis: Inject 20 µL of each solution into the HPLC system and record the chromatograms.

Data Analysis
  • Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample solutions using the equation of the line from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original pharmaceutical formulation based on the initial sample weight and dilution factors.

Cefmenoxime in Preclinical Treatment of Respiratory Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of cefmenoxime for the treatment of respiratory tract infections. This document includes summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo studies, and visualizations of experimental workflows and underlying mechanisms.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many common respiratory pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. Preclinical studies are crucial for establishing the efficacy, pharmacokinetics, and safety profile of this compound before clinical application. This document outlines standardized protocols for the preclinical assessment of this compound in the context of respiratory tract infections.

In Vitro Efficacy of this compound

The in vitro activity of this compound against key respiratory pathogens is a primary indicator of its potential therapeutic utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: In Vitro Susceptibility

The following table summarizes the MIC values of this compound against a panel of common respiratory pathogens as reported in preclinical studies.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae53<0.0125 - 0.2N/AN/A
Haemophilus influenzae64<0.0125 - 0.2N/AN/A
Klebsiella pneumoniae43<0.0125 - 0.2N/AN/A
Escherichia coli9<0.0125 - 0.2N/AN/A
Enterobacter spp.10<0.0125 - 0.2N/AN/A
Pseudomonas aeruginosa600.78 - >100N/AN/A

N/A: Not available from the cited sources.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound against respiratory bacterial pathogens.

2.2.1. Materials

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates of respiratory pathogens (e.g., S. pneumoniae, H. influenzae, K. pneumoniae)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

2.2.2. Procedure

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1000 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic).

    • Well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 35°C for 18-24h D->E F Read MIC (lowest concentration with no visible growth) E->F

Workflow for MIC Determination.

In Vivo Efficacy of this compound

Animal models of respiratory tract infection are essential for evaluating the in vivo efficacy of this compound. The mouse model of Klebsiella pneumoniae pneumonia is a well-established and relevant model.

Quantitative Data Summary: In Vivo Efficacy
Animal ModelPathogenThis compound DoseOutcome
MouseKlebsiella pneumoniae40 mg/kg/day60% mortality at 7 days post-infection (compared to ~90% in untreated animals)
Experimental Protocol: Mouse Model of Klebsiella pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice via aerosolized K. pneumoniae and subsequent treatment with this compound.

3.2.1. Materials

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Klebsiella pneumoniae (a virulent strain, e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB)

  • Aerosol exposure chamber

  • This compound for injection

  • Sterile saline for injection

3.2.2. Procedure

  • Preparation of Bacterial Inoculum:

    • Culture K. pneumoniae in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10¹⁰ CFU/mL.

  • Induction of Pneumonia:

    • Place mice in an aerosol exposure chamber.

    • Nebulize the bacterial suspension to deliver an inhaled dose of approximately 1 x 10⁴ CFU per mouse.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer this compound subcutaneously or intraperitoneally at a dose of 40 mg/kg/day, divided into two daily doses.

    • A control group should receive sterile saline.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness (e.g., ruffled fur, lethargy, labored breathing) and mortality for at least 7 days.

    • At selected time points, euthanize a subset of mice to determine bacterial load in the lungs.

    • Homogenize the lungs in sterile saline and perform serial dilutions for plating on appropriate agar to enumerate CFU.

InVivo_Workflow A Prepare K. pneumoniae Inoculum B Induce Pneumonia in Mice via Aerosol A->B C Administer this compound (40 mg/kg/day) B->C D Monitor Survival and Clinical Signs C->D E Determine Lung Bacterial Load (CFU) C->E

In Vivo Efficacy Study Workflow.

Preclinical Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound in an animal model of respiratory infection is critical for dose optimization.

Quantitative Data Summary: Pharmacokinetics in Rats
ParameterValue
Tissue DistributionHigher penetration into lung and bronchial secretions compared to cefotiam and cefotaxime.
Experimental Protocol: Pharmacokinetic Study in a Rat Model of Respiratory Infection

This protocol outlines a pharmacokinetic study of this compound in rats with induced respiratory tract infection.

4.2.1. Materials

  • Sprague-Dawley rats (male, 200-250 g)

  • Klebsiella pneumoniae

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • This compound for injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Homogenizer

  • LC-MS/MS system for drug concentration analysis

4.2.2. Procedure

  • Induction of Respiratory Infection:

    • Anesthetize the rats.

    • Intratracheally instill a suspension of K. pneumoniae to induce pneumonia.

  • This compound Administration:

    • 24 hours post-infection, administer a single intravenous or intramuscular dose of this compound (e.g., 20 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vein or cardiac puncture at terminal time points.

    • At the terminal time point, collect lung tissue and bronchoalveolar lavage (BAL) fluid.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize lung tissue.

  • Drug Concentration Analysis:

    • Analyze the concentration of this compound in plasma, lung homogenate, and BAL fluid using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and tissue penetration ratios.

PK_Signaling_Pathway cluster_administration Drug Administration cluster_body Systemic Circulation cluster_target Target Site (Lungs) cluster_elimination Elimination Drug This compound Plasma Plasma Drug->Plasma Absorption Lungs Lung Tissue & Bronchial Secretions Plasma->Lungs Distribution Elimination Metabolism & Excretion Plasma->Elimination Lungs->Plasma Redistribution

Pharmacokinetic Pathway of this compound.

Conclusion

The preclinical data for this compound demonstrate its potent in vitro activity against a range of common respiratory pathogens and its efficacy in an in vivo model of bacterial pneumonia. Pharmacokinetic studies indicate good penetration into the lungs. The protocols provided herein offer a standardized framework for the continued preclinical evaluation of this compound and other novel antimicrobial agents for the treatment of respiratory tract infections. These methodologies are designed to generate robust and reproducible data to inform clinical development.

References

Application Notes & Protocols: Establishing a Cefmenoxime Bioassay for Potency Determination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Potency determination is a critical component of quality control in drug development and manufacturing, ensuring that the final product meets the required standards for efficacy. While chemical methods like HPLC can determine the concentration of an active pharmaceutical ingredient (API), they do not directly measure its biological activity.[3][4] Microbiological bioassays are essential for quantifying the potency of antibiotics as they measure the actual antimicrobial effect on a living microorganism, providing a true indication of the drug's bioactivity.[5]

These application notes provide detailed protocols for two common microbiological methods for determining the potency of this compound: the Agar Diffusion (Cylinder-Plate) Assay and the Turbidimetric Assay.[6]

Principle of Microbiological Bioassays

The potency of an antibiotic is determined by comparing the inhibition of growth of a sensitive microorganism by known concentrations of a reference standard to the inhibition caused by the test sample. The fundamental assumption is that the test sample behaves as a dilution of the reference standard.[7]

  • Agar Diffusion Assay: This method involves the diffusion of the antibiotic from a reservoir (e.g., a stainless steel cylinder) through a solidified agar medium inoculated with a susceptible microorganism. The antibiotic creates a circular zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[8][9]

  • Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid culture. The antibiotic is added to a liquid medium inoculated with a susceptible microorganism. After incubation, the turbidity of the culture, measured by a spectrophotometer, is inversely proportional to the antibiotic concentration.[10][11]

Quantitative Data Summary

The following tables provide reference data for this compound's activity and example data for constructing standard curves.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for 90% of Strains (MIC90)

Microorganism MIC90 (µg/mL) Reference
Enterobacteriaceae 0.06 - 8.0 [12][13]
Staphylococcus aureus 2.0 - 4.0 [13][14][15]
Streptococcus pneumoniae ≤0.015 [12][13]
Streptococcus pyogenes ≤0.06 [12][13]
Haemophilus influenzae ≤0.06 [12][13]

| Neisseria gonorrhoeae | ≤0.06 |[12][13] |

Table 2: Example Standard Curve Data for this compound Agar Diffusion Assay

Standard Concentration (µg/mL) Log10 Concentration Zone Diameter (mm)
0.25 (S1) -0.60 14.5
0.50 (S2) -0.30 16.8
1.00 (S3 - Median Dose) 0.00 19.0
2.00 (S4) 0.30 21.2

| 4.00 (S5) | 0.60 | 23.5 |

Table 3: Example Standard Curve Data for this compound Turbidimetric Assay

Standard Concentration (µg/mL) Log10 Concentration Absorbance (OD600)
0.125 (S1) -0.90 0.75
0.250 (S2) -0.60 0.61
0.500 (S3 - Median Dose) -0.30 0.45
1.000 (S4) 0.00 0.28

| 2.000 (S5) | 0.30 | 0.15 |

Table 4: Tentative Interpretive Zone Size Breakpoints for this compound (30 µg disk)

Interpretation Zone Diameter (mm) Reference
Susceptible ≥ 22 [14][15]
Moderately Susceptible 15 - 21 [14][15]

| Resistant | ≤ 14 |[14][15] |

Experimental Protocols

Protocol 1: Agar Diffusion (Cylinder-Plate) Bioassay

This protocol is based on the cylinder-plate method outlined in USP <81>.[8]

1. Materials and Equipment

  • This compound Hydrochloride Reference Standard (USP)

  • Test Organism: Staphylococcus aureus (e.g., ATCC 29213) or Micrococcus luteus (e.g., ATCC 10240)[16]

  • Culture Medium: Mueller-Hinton Agar or similar antibiotic assay medium.

  • Phosphate Buffer (pH 6.0)

  • Sterile Petri dishes (100 x 15 mm)

  • Sterile stainless steel cylinders (penicylinders)

  • Incubator (35°C ± 2°C)

  • Calibrated digital calipers or zone reader

  • Spectrophotometer

  • Standard laboratory glassware (sterilized)

2. Preparation of Media and Test Organism

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize.

  • Inoculum Preparation: Culture the test organism in a suitable broth (e.g., Tryptic Soy Broth) for 18-24 hours. Dilute the culture with sterile saline or buffer to match a 0.5 McFarland turbidity standard. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

  • Seeded Agar: Cool the sterilized agar to 48-50°C. Add the standardized inoculum at a concentration of 1.0% (v/v) and mix gently.

  • Plate Preparation: Pour a base layer (approx. 20 mL) of uninoculated agar into each Petri dish and allow it to solidify. Then, pour a seeded layer (approx. 5 mL) over the base layer.

3. Preparation of Standard and Sample Solutions

  • Stock Solution: Accurately weigh the this compound Reference Standard and dissolve it in phosphate buffer to create a stock solution of 1000 µg/mL.

  • Standard Curve Solutions: From the stock solution, prepare at least five serial dilutions in phosphate buffer to cover a suitable range (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µg/mL). The median concentration (S3) should be the reference point.[6]

  • Sample Solution: Dissolve the this compound test sample in phosphate buffer to achieve an estimated concentration equal to the median dose of the standard curve (e.g., 1.0 µg/mL).

4. Assay Procedure

  • Place 6 cylinders on the solidified agar surface of each plate, spaced equidistantly.

  • On each plate, fill three alternating cylinders with the median dose standard solution (S3) and the other three cylinders with the sample solution. Alternatively, for a full standard curve, use multiple plates with each concentration.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.

5. Data Analysis and Potency Calculation

  • Standard Curve: Plot the average zone diameter (mm) against the logarithm of the this compound concentration (µg/mL) for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥0.98.

  • Potency Calculation: Using the average zone diameter of the sample solution, calculate its concentration from the regression equation.

  • The potency is expressed as a percentage of the expected concentration or in µg/mg of the original sample material.

Agar_Diffusion_Workflow Agar Diffusion Bioassay Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Culture Media (Mueller-Hinton Agar) D Pour Agar Plates (Base + Seeded Layer) A->D B Prepare Standard & Sample Solutions (Serial Dilutions) F Add Solutions to Cylinders B->F C Prepare Standardized Inoculum (e.g., 0.5 McFarland) C->D E Place Cylinders on Agar D->E E->F G Incubate Plates (35°C, 18-24h) F->G H Measure Zones of Inhibition (mm) G->H I Plot Standard Curve (Zone Diameter vs. Log Conc.) H->I J Calculate Sample Potency from Regression Line I->J Result Final Potency Report (µg/mg or % of Label Claim) J->Result

Agar Diffusion Bioassay Workflow
Protocol 2: Turbidimetric Bioassay

This protocol offers a more rapid alternative to the agar diffusion method.[17]

1. Materials and Equipment

  • Same as Protocol 1, but using a suitable broth medium (e.g., Tryptic Soy Broth) instead of agar.

  • Sterile, optically matched test tubes or 96-well microtiter plates.

  • Spectrophotometer or microplate reader capable of reading at 600 nm (OD600).

  • Shaking incubator (35°C ± 2°C).

2. Preparation of Media and Inoculum

  • Media Preparation: Prepare broth medium according to the manufacturer's instructions and dispense into test tubes or microtiter plates. Sterilize.

  • Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1. Further dilute this suspension in broth to achieve a starting absorbance that is low but will allow for significant growth in control tubes (e.g., OD600 ≈ 0.05).

3. Preparation of Standard and Sample Solutions

  • Prepare stock, standard curve, and sample solutions as described in Protocol 1. The concentration range may need to be adjusted based on preliminary tests (e.g., 0.125 to 2.0 µg/mL).

4. Assay Procedure

  • Add a defined volume of each standard and sample solution to triplicate sets of test tubes or wells.

  • Include a set of control tubes/wells with no antibiotic to represent maximum growth.

  • Inoculate all tubes/wells (except for a sterile blank) with the prepared inoculum.

  • Incubate at 35°C ± 2°C for a defined period (typically 3-5 hours) or until the control tubes show sufficient turbidity. Incubation may be static or with gentle shaking.

  • Stop the growth by adding a small volume of formaldehyde or by placing the tubes in an ice bath.

  • Measure the absorbance (turbidity) of each tube/well at 600 nm.

5. Data Analysis and Potency Calculation

  • Standard Curve: Plot the average absorbance (OD600) against the logarithm of the this compound concentration (µg/mL). Note that the relationship is inverse (higher concentration leads to lower absorbance).

  • Perform a linear regression analysis on the linear portion of the dose-response curve.

  • Potency Calculation: Using the average absorbance of the sample, determine its concentration from the regression equation.

  • Calculate the final potency as described in Protocol 1.

Turbidimetric_Workflow Turbidimetric Bioassay Workflow cluster_prep_turb Preparation Phase cluster_assay_turb Assay Execution cluster_analysis_turb Data Analysis A_turb Prepare Culture Broth D_turb Dispense Broth, Standards, & Samples into Tubes/Plates A_turb->D_turb B_turb Prepare Standard & Sample Solutions B_turb->D_turb C_turb Prepare Standardized Inoculum E_turb Inoculate with Test Organism C_turb->E_turb D_turb->E_turb F_turb Incubate with Shaking (35°C, 3-5h) E_turb->F_turb G_turb Measure Turbidity (Absorbance at 600nm) F_turb->G_turb H_turb Plot Standard Curve (Absorbance vs. Log Conc.) G_turb->H_turb I_turb Calculate Sample Potency from Regression Line H_turb->I_turb Result_turb Final Potency Report (µg/mg or % of Label Claim) I_turb->Result_turb Potency_Logic Logical Flow of Relative Potency Calculation RefStd This compound Reference Standard SerialDil Prepare Serial Dilutions (Known Concentrations) RefStd->SerialDil TestSample This compound Test Sample (Unknown) PrepSample Prepare Sample Solution (Target Concentration) TestSample->PrepSample BioSystem Biological System (e.g., S. aureus on Agar) DoseResponse Generate Dose-Response (e.g., Zone Diameters) BioSystem->DoseResponse for Standard SampleResponse Measure Sample Response BioSystem->SampleResponse for Sample SerialDil->BioSystem PrepSample->BioSystem StdCurve Establish Standard Curve (Response vs. Log Concentration) DoseResponse->StdCurve Interpolate Interpolate Sample Response on Standard Curve SampleResponse->Interpolate StdCurve->Interpolate Potency Calculated Potency Interpolate->Potency

References

Troubleshooting & Optimization

Troubleshooting Cefmenoxime solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing Cefmenoxime for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound hydrochloride?

A1: this compound hydrochloride is sparingly soluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2][3] Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as solvent-induced precipitation. DMSO is a strong organic solvent, but when the DMSO stock solution is diluted into an aqueous environment like cell culture media, the solubility of this compound can decrease dramatically, leading to precipitation.

To prevent this, it is crucial to ensure that the final concentration of DMSO in your culture medium remains very low (typically below 0.5% and ideally below 0.1%) to avoid solvent toxicity to your cells and to keep the compound in solution. It is also recommended to add the this compound stock solution to the media while vortexing or swirling to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that are more prone to precipitation.

Q3: What are the visual indicators of this compound precipitation in my culture media?

A3: Precipitation can manifest in several ways. You might observe a fine, crystalline solid, a cloudy or hazy appearance in the media, or small particles that are visible under a microscope. If you notice any of these signs, it is likely that the compound has precipitated out of solution.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While gentle warming can sometimes aid in dissolving compounds, it is generally not recommended for this compound without specific stability data to support this. Excessive heat can degrade the compound. A better approach is to ensure you are using a fresh, high-quality DMSO and to follow the recommended stock solution preparation and dilution protocols.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound in in vitro assays.

Problem: this compound Powder Will Not Dissolve in the Chosen Solvent.
Potential Cause Troubleshooting Step
Incorrect Solvent Selection Confirm that you are using DMSO as the primary solvent. This compound hydrochloride has very poor solubility in water and ethanol.[1][2][3]
Low-Quality or "Wet" DMSO Use fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power.
Insufficient Solvent Volume Ensure you are using a sufficient volume of DMSO to dissolve the desired mass of this compound to achieve the target stock concentration.
Problem: this compound Precipitates Upon Dilution into Aqueous Media.
Potential Cause Troubleshooting Step
High Final DMSO Concentration Calculate the final DMSO concentration in your working solution. It should ideally be below 0.1%. If it is higher, you may need to prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution.
Improper Dilution Technique Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium. This ensures rapid mixing and prevents localized supersaturation.
Media Composition Certain components in the cell culture media may interact with this compound and reduce its solubility. If possible, try a different media formulation.
Temperature Effects Perform the dilution at room temperature or 37°C. Avoid cold media, as this can decrease solubility.

Physicochemical and Solubility Data

The following table summarizes the key physicochemical and solubility properties of this compound hydrochloride.

Property Value Reference
Molecular Formula C₁₆H₁₇N₉O₅S₃·HCl[2]
Molecular Weight 547.99 g/mol [2]
Solubility in DMSO 70 mg/mL (127.74 mM)[1][2]
Solubility in Water Insoluble[1][2][3]
Solubility in Ethanol Insoluble[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 5.48 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes or flasks

Procedure:

  • Dilution Calculation: To prepare a 100 µM working solution from a 10 mM stock solution, a 1:100 dilution is required. For example, to make 1 mL of working solution, you will need 10 µL of the 10 mM stock solution.

  • Dispensing Media: Add 990 µL of pre-warmed cell culture medium to a sterile tube.

  • Adding Stock Solution: While gently vortexing or swirling the tube of media, add 10 µL of the 10 mM this compound stock solution dropwise.

  • Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Final DMSO Concentration: The final concentration of DMSO in this working solution is 1%. If a lower DMSO concentration is required, a more concentrated stock solution should be prepared, or a serial dilution can be performed. For example, to achieve a 0.1% final DMSO concentration, you could perform an intermediate dilution of your 10 mM stock to 1 mM in DMSO, and then add 10 µL of the 1 mM stock to 990 µL of media.

Visualizations

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[4][5][6][7] The inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Cefmenoxime_Mechanism cluster_outside Periplasmic Space This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Weak_wall Weakened Cell Wall PBP->Weak_wall Inhibition leads to Cell_wall Stable Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to Lysis Cell Lysis and Bacterial Death Weak_wall->Lysis

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow: Preparing this compound Working Solutions

The following diagram illustrates the recommended workflow for preparing this compound working solutions for in vitro assays, designed to minimize solubility issues.

Cefmenoxime_Workflow start Start: this compound Hydrochloride Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution (in DMSO) dissolve->stock dilute Dilute into Pre-warmed Cell Culture Media (with vortexing) stock->dilute precipitation_check Check for Precipitation dilute->precipitation_check working 100 µM Working Solution (in Media) assay Use in In Vitro Assay working->assay precipitation_check->working No Precipitation troubleshoot Troubleshoot: - Check final DMSO % - Adjust dilution technique precipitation_check->troubleshoot Precipitation Observed

Caption: Workflow for preparing this compound solutions.

References

Optimizing Cefmenoxime Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cefmenoxime Stability. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for maintaining the stability of this compound in various experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears discolored. Is it still usable?

A1: Discoloration, often a yellowish or reddish tint, can be an indicator of degradation. The stability of cephalosporins like this compound is highly dependent on pH and temperature. Degradation can occur rapidly under suboptimal conditions. It is recommended to prepare fresh solutions and assess the purity of the discolored solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: What is the optimal pH for storing this compound solutions?

A2: While specific data for this compound is limited, most cephalosporins exhibit maximum stability in the pH range of 4.5 to 6.5.[1] In more acidic or alkaline conditions, the rate of degradation, primarily through hydrolysis of the β-lactam ring, increases significantly.[2]

Q3: Which buffer system should I use for my experiments with this compound?

A3: The choice of buffer can influence the stability of this compound. Some buffer components can catalyze degradation. For instance, carbonate and borate buffers have been shown to increase the degradation rates of other cephalosporins, while acetate buffers may have a stabilizing effect.[2] It is advisable to perform a preliminary stability study with your chosen buffer system. Commonly used buffers in pharmaceutical formulations that you might consider are citrate, acetate, and phosphate.

Q4: For how long can I store my reconstituted this compound solution?

A4: Storage duration depends on temperature and pH. For short-term storage (a few hours), solutions may be kept at room temperature, but for longer periods, refrigeration (2-8°C) or freezing (-20°C to -80°C) is necessary. It is best practice to prepare solutions fresh. If storage is unavoidable, it is crucial to validate the stability under your specific conditions.

Q5: I am observing a loss of antibacterial activity in my this compound samples. What could be the cause?

A5: A loss of activity is a direct consequence of the chemical degradation of this compound. The primary mechanism of action for cephalosporins is the inhibition of bacterial cell wall synthesis, which is dependent on the integrity of the β-lactam ring.[3] Hydrolysis of this ring will render the antibiotic inactive. To troubleshoot, review your solution preparation and storage procedures, paying close attention to pH, temperature, and light exposure.

Data on Cephalosporin Stability

Table 1: General pH-Dependent Stability of Cephalosporins

pH RangeExpected StabilityPrimary Degradation Mechanism
< 4LowAcid-catalyzed hydrolysis of the β-lactam ring.
4 - 6.5HighMinimal degradation.
> 7LowBase-catalyzed hydrolysis of the β-lactam ring.

Table 2: Influence of Temperature on Cephalosporin Degradation

TemperatureGeneral Effect on StabilityRecommendations
37°CSignificant and rapid degradation.Avoid for storage; use immediately for experiments.
25°C (Room Temp)Moderate degradation over hours to days.Suitable for short-term use (prepare fresh daily).
4°C (Refrigerated)Slow degradation; stable for days to weeks.Recommended for short to medium-term storage.
-20°C to -80°CHigh stability for months.Recommended for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess this compound stability. Optimization will be required for your specific equipment and experimental conditions.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • A common mobile phase for cephalosporins is a mixture of an aqueous buffer and an organic solvent.

    • Example: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 6.5) and mix with acetonitrile in a ratio of approximately 85:15 (v/v).[4]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 254 nm or 270 nm.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the buffer system you are investigating.

  • Analysis:

    • Inject the standard solution to determine the retention time of the intact this compound peak.

    • Inject your experimental samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[1][6]

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 N HCl at an elevated temperature (e.g., 60°C) for several hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 N NaOH at room temperature for a shorter duration (e.g., 30 minutes), as cephalosporins are very sensitive to alkaline conditions.[4]

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.

  • Thermal Degradation: Expose a solid sample of this compound and a solution to dry heat (e.g., 70°C) for 24-48 hours.

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for several hours.

  • Analysis: Analyze all stressed samples using the developed HPLC method to observe the degradation products and confirm that they are well-separated from the parent drug peak.

Visualizations

Cefmenoxime_Degradation_Pathway This compound This compound (Intact β-Lactam Ring) Degradation_Products Inactive Degradation Products (Opened β-Lactam Ring) This compound->Degradation_Products Hydrolysis Stress_Factors Stress Factors Acid Acid (H+) Acid->this compound Base Base (OH-) Base->this compound Heat Heat (Δ) Heat->this compound Light Light (hν) Light->this compound Oxidation Oxidation Oxidation->this compound Buffer Buffer Catalysis (e.g., Phosphate, Borate) Buffer->this compound

Caption: Probable degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep_Cef Prepare this compound Stock Solution Prep_Samples Prepare Test Samples (this compound in Buffers) Prep_Cef->Prep_Samples Prep_Buffer Prepare Buffer Systems (Varying pH) Prep_Buffer->Prep_Samples Incubate Incubate Samples (Different Temperatures & Timepoints) Prep_Samples->Incubate Withdraw Withdraw Aliquots at Intervals Incubate->Withdraw HPLC Analyze by Stability-Indicating HPLC Method Withdraw->HPLC Data Quantify Remaining this compound & Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics (e.g., Rate Constant, Half-life) Data->Kinetics Conclusion Conclusion Kinetics->Conclusion Draw Conclusions on Optimal Conditions

Caption: Experimental workflow for a this compound stability study.

References

Cefmenoxime Degradation Product Identification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify cefmenoxime degradation products.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS analysis of this compound degradation products.

Chromatography Issues

  • Question: Why am I seeing shifts in retention times for this compound and its degradation products?

    • Answer: Retention time shifts can be caused by several factors. Check for changes in the mobile phase composition, ensure the column temperature is stable, and verify that the HPLC pump flow rate is consistent. Column degradation over time can also lead to shifts. If the problem persists, consider flushing the column or replacing it.[1]

  • Question: My chromatographic peaks are broad, splitting, or tailing. What should I do?

    • Answer: Poor peak shape can result from several issues. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column. Peak tailing can occur due to secondary interactions with the column; you may need to adjust the mobile phase pH. Peak splitting could indicate a partially clogged column frit or a void in the column packing.[2] Contamination of the column is also a common cause of peak shape problems.[1]

  • Question: I am observing high background noise in my chromatogram. What is the likely cause?

    • Answer: High background noise can originate from contaminated solvents or mobile phase additives.[1] Always use high-purity, LC-MS grade solvents and reagents. Ensure your mobile phase containers are clean to prevent microbial growth. A contaminated ion source or mass spectrometer can also contribute to high background noise.[1]

Mass Spectrometry Issues

  • Question: I am experiencing low signal intensity or a complete loss of signal for my analytes. How can I troubleshoot this?

    • Answer: First, check the basics such as ensuring the mass spectrometer is properly tuned and calibrated.[3] A dirty ion source is a frequent cause of poor signal intensity; regular cleaning is crucial.[1] Verify that the electrospray ionization (ESI) source settings, such as capillary voltage and gas flows, are optimal for this compound and its degradation products. Also, confirm that there are no leaks in the LC or MS systems.[3]

  • Question: I am having difficulty with the mass accuracy and resolution of my mass spectrometer. What steps can I take?

    • Answer: Regular calibration of the mass spectrometer is essential for maintaining mass accuracy.[1] If you are still experiencing issues, ensure that the instrument has had sufficient time to stabilize after being turned on. Temperature fluctuations in the laboratory can also affect mass accuracy.

  • Question: What are matrix effects, and how can they impact my analysis?

    • Answer: Matrix effects occur when components in the sample matrix (other than the analyte of interest) interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[4] This can result in inaccurate quantification and reduced sensitivity. To mitigate matrix effects, improve your sample preparation and cleanup procedures to remove interfering substances.[4]

Sample Preparation & Degradation Study Issues

  • Question: I am not seeing any degradation of this compound in my forced degradation study. What should I do?

    • Answer: this compound is known to be unstable, so a lack of degradation may indicate that the stress conditions are not harsh enough.[5] For hydrolytic degradation, try increasing the concentration of the acid or base, or extending the incubation time. For oxidative degradation, a higher concentration of the oxidizing agent or a longer exposure time may be necessary. Ensure that the chosen stress conditions are relevant to the drug's storage and usage.[6]

  • Question: How do I handle sample carryover between injections?

    • Answer: Carryover can be a significant issue in sensitive LC-MS analyses. To minimize it, flush the injection system between runs.[1] Using a strong solvent in your wash steps can help remove residual analyte from the injector and needle. If carryover persists, you may need to investigate and clean other components of the LC system.

Data Presentation

Table 1: Identified Impurities and Isomers of this compound Hydrochloride by LC-MS [5]

Impurity/IsomerRetention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)Proposed Structure/Identity
Impurity 15.8512396, 352, 324This compound
Impurity 27.2512396, 352, 324E-isomer of this compound
Impurity 38.1512396, 352, 324Δ³-isomer of this compound
Impurity 49.5468352, 324Decarboxylated this compound
Impurity 511.2530414, 370Hydrolyzed this compound (β-lactam ring opened)
Impurity 613.5396352, 324Fragment of this compound
Impurity 715.1494378, 334Deacetylated this compound
Impurity 817.8528412, 368Oxidized this compound
Impurity 919.2486370, 326Further degraded fragment
Impurity 1021.4452336, 292Further degraded fragment
Impurity 1123.6424308, 264Further degraded fragment
Impurity 1225.9398282, 238Further degraded fragment

Experimental Protocols

1. Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide and keep at room temperature for 30 minutes.

  • Neutral Hydrolysis: Dissolve this compound in water and reflux at 80°C for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 1 hour.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration for LC-MS analysis.

2. LC-MS/MS Analysis Protocol

This protocol provides a starting point for the LC-MS/MS analysis of this compound and its degradation products. Method optimization may be required.

  • Liquid Chromatography System:

    • Column: Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A gradient of water with 0.1% acetic acid (A) and acetonitrile (B).[5]

    • Gradient: Start with 15% B, hold for 5 minutes, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan MS to obtain the m/z of the protonated molecules, followed by tandem MS (MS/MS) and MSn for structural elucidation of the compounds of interest.[5][7]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 40 psi.

    • Fragmentor Voltage: 150 V.

    • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis cluster_output Outcome This compound This compound Bulk Drug Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) This compound->Forced_Degradation Degraded_Sample Degraded Sample Mixture Forced_Degradation->Degraded_Sample LC_Separation HPLC Separation (C18 Column) Degraded_Sample->LC_Separation MS_Detection Mass Spectrometry (ESI+, Full Scan, MSn) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) MS_Detection->Data_Acquisition Product_Identification Degradation Product Identification & Characterization Data_Acquisition->Product_Identification Stability_Profile This compound Stability Profile Product_Identification->Stability_Profile

Figure 1. Experimental workflow for this compound degradation product identification by LC-MS.

G cluster_degradation Degradation Pathways This compound This compound (m/z 512) Isomerization Isomerization This compound->Isomerization pH, Temp Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Decarboxylation Decarboxylation This compound->Decarboxylation Heat Fragmentation Side Chain Cleavage This compound->Fragmentation MS/MS E_isomer E-isomer (m/z 512) Isomerization->E_isomer Delta3_isomer Δ³-isomer (m/z 512) Isomerization->Delta3_isomer Hydrolyzed_Product β-lactam ring opening (m/z 530) Hydrolysis->Hydrolyzed_Product Decarboxylated_Product Decarboxylated Product (m/z 468) Decarboxylation->Decarboxylated_Product Fragment_396 Fragment (m/z 396) Fragmentation->Fragment_396

Figure 2. Proposed degradation pathways of this compound under stress conditions.

References

Technical Support Center: Overcoming Cefmenoxime Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome Cefmenoxime resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: this compound, a third-generation cephalosporin, is rendered ineffective by several bacterial resistance mechanisms. The most common is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other significant mechanisms include alterations in Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, and the active removal of the antibiotic from the bacterial cell by efflux pumps.[1][2]

Q2: How can I overcome β-lactamase-mediated resistance to this compound in my experiments?

A2: A primary strategy is to use this compound in combination with a β-lactamase inhibitor. These compounds, such as clavulanic acid, sulbactam, and tazobactam, bind to and inactivate β-lactamase enzymes, thereby protecting this compound from degradation.[3][4] The choice of inhibitor can depend on the specific type of β-lactamase produced by the clinical isolate.

Q3: What is the role of efflux pumps in this compound resistance, and how can this be addressed?

A3: Efflux pumps are transport proteins in the bacterial cell membrane that can actively expel a wide range of substances, including antibiotics like this compound.[5] Overexpression of these pumps can lead to reduced intracellular concentrations of the drug, resulting in resistance. In a research setting, this can be addressed by using efflux pump inhibitors (EPIs) in conjunction with this compound to increase its intracellular accumulation and restore its activity.

Q4: What is a checkerboard assay, and how is it used to assess synergistic antibiotic combinations?

A4: The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. It involves preparing a series of dilutions of two compounds in a microtiter plate to test various concentration combinations against a bacterial isolate. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies whether the combination is synergistic, additive, indifferent, or antagonistic.

Troubleshooting Guides

Checkerboard Assay for Synergy Testing

Problem: Inconsistent or uninterpretable results in a checkerboard assay.

  • Possible Cause 1: Inappropriate concentration ranges of the tested agents.

    • Solution: Ensure that the concentration ranges for both this compound and the inhibitor (or second antibiotic) bracket their individual Minimum Inhibitory Concentrations (MICs). The range should typically extend from at least 4x MIC to below the MIC.

  • Possible Cause 2: Variations in inoculum preparation.

    • Solution: Prepare a standardized inoculum, typically a 0.5 McFarland standard, and ensure consistent dilution to the final target concentration in the wells. Inoculum effect can significantly impact MIC values.

  • Possible Cause 3: Subjectivity in determining the MIC endpoint.

    • Solution: Read the plates under consistent lighting conditions. For ambiguous endpoints, consider using a spectrophotometer to measure optical density or a viability stain to confirm bacterial growth.

  • Possible Cause 4: Unexpected antagonism between agents.

    • Solution: While synergy is often the goal, antagonism can occur. If the FIC index is consistently >4, this indicates an antagonistic interaction. It's crucial to report this finding, as it has important clinical implications.

β-Lactamase Activity Assay

Problem: A phenotypically resistant isolate shows no or low β-lactamase activity in a nitrocefin-based assay.

  • Possible Cause 1: The resistance mechanism is not β-lactamase production.

    • Solution: The resistance may be due to other mechanisms such as altered PBPs or efflux pumps. Consider performing an efflux pump inhibition assay or sequencing the genes for PBPs to investigate these possibilities.

  • Possible Cause 2: The specific β-lactamase produced does not efficiently hydrolyze nitrocefin.

    • Solution: While nitrocefin is a broad-spectrum chromogenic cephalosporin, some β-lactamases may have a lower affinity for it. Consider using a different chromogenic substrate or a more sensitive method like a bioassay with a highly susceptible indicator strain.

  • Possible Cause 3: The β-lactamase is inducible and was not expressed under the assay conditions.

    • Solution: Grow the bacterial isolate in the presence of a sub-inhibitory concentration of a β-lactam antibiotic (e.g., cefoxitin for AmpC induction) to induce enzyme expression before performing the activity assay.

Efflux Pump Inhibition Assay

Problem: High background fluorescence in an ethidium bromide (EtBr) efflux assay.

  • Possible Cause 1: EtBr concentration is too high.

    • Solution: Optimize the EtBr concentration. While higher concentrations can increase the signal, they can also lead to self-quenching and high background. Test a range of EtBr concentrations to find the optimal balance between signal and background.

  • Possible Cause 2: Incomplete washing of extracellular EtBr.

    • Solution: Ensure thorough washing of the cells after the EtBr loading step to remove any residual extracellular dye. Centrifuge the cells and resuspend them in fresh buffer multiple times.

  • Possible Cause 3: Autofluorescence of the bacterial cells or medium.

    • Solution: Include control wells with cells that have not been loaded with EtBr to measure the intrinsic fluorescence of the bacteria and the medium. Subtract this background fluorescence from the readings of the experimental wells.

Data Presentation

Table 1: In Vitro Activity of this compound and this compound-Inhibitor Combinations against Resistant Clinical Isolates
OrganismResistance ProfileThis compound MIC (µg/mL)This compound + Clavulanic Acid MIC (µg/mL)This compound + Sulbactam MIC (µg/mL)This compound + Tazobactam MIC (µg/mL)
Escherichia coliESBL-producing32 - >1282 - 1616 - 644 - 32
Klebsiella pneumoniaeESBL-producing64 - >2564 - 3232 - 1288 - 64
Pseudomonas aeruginosaAmpC hyperproducer>256>256>25632 - 128
Acinetobacter baumanniiMulti-drug resistant>256>25616 - 64>256

Note: The MIC values presented are representative ranges based on available literature and may vary depending on the specific isolate and the concentration of the inhibitor used.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism

Experimental Protocols

Checkerboard Synergy Assay

Objective: To determine the in vitro interaction between this compound and a second agent (e.g., a β-lactamase inhibitor) against a clinical isolate.

Methodology:

  • Prepare stock solutions of this compound and the second agent at a concentration of at least 10x the highest concentration to be tested.

  • In a 96-well microtiter plate, add Mueller-Hinton broth to all wells.

  • Create a two-dimensional serial dilution of the two agents. Dilute this compound horizontally across the plate and the second agent vertically down the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FIC index is reported.

β-Lactamase Activity Assay (Nitrocefin Method)

Objective: To quantify the β-lactamase activity in a bacterial cell lysate.

Methodology:

  • Culture the clinical isolate to mid-log phase. For inducible β-lactamases, add a sub-inhibitory concentration of an inducer (e.g., cefoxitin) during growth.

  • Harvest the bacterial cells by centrifugation and wash with phosphate buffer.

  • Lyse the cells by sonication or using a chemical lysis reagent to prepare a cell-free extract.

  • Prepare a stock solution of nitrocefin, a chromogenic cephalosporin.

  • In a 96-well plate, add the cell-free extract to the wells.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of color change from yellow to red is proportional to the β-lactamase activity.

  • Calculate the enzyme activity based on the rate of hydrolysis of nitrocefin, using its molar extinction coefficient.

Ethidium Bromide (EtBr) Efflux Assay

Objective: To assess the activity of efflux pumps in a clinical isolate.

Methodology:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a buffer that lacks a carbon source (e.g., phosphate-buffered saline).

  • Resuspend the cells in the same buffer containing a sub-lethal concentration of EtBr and an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to load the cells with the dye.

  • Incubate the cells to allow for EtBr accumulation.

  • Wash the cells to remove extracellular EtBr and the inhibitor.

  • Resuspend the cells in a buffer with and without a carbon source (e.g., glucose) to energize the efflux pumps.

  • Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence in the presence of the carbon source indicates active efflux of EtBr.

  • To test the effect of a potential efflux pump inhibitor, add the inhibitor along with the carbon source and observe for a reduction in the rate of fluorescence decrease.

Mandatory Visualizations

G cluster_0 Bacterial Cell This compound This compound pbp Penicillin-Binding Protein (PBP) This compound->pbp Inhibits beta_lactamase β-Lactamase This compound->beta_lactamase Hydrolyzed by efflux_pump Efflux Pump This compound->efflux_pump Substrate for cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Cell Lysis cell_wall->cell_lysis Inhibition leads to hydrolyzed_cef Inactive this compound beta_lactamase->hydrolyzed_cef cefmenoxime_out This compound (extracellular) efflux_pump->cefmenoxime_out Expels

Caption: Mechanisms of this compound action and resistance.

G cluster_0 Experimental Workflow start Start: this compound-Resistant Clinical Isolate checkerboard Checkerboard Assay (this compound + Inhibitor) start->checkerboard beta_lactamase_assay β-Lactamase Activity Assay start->beta_lactamase_assay efflux_assay Efflux Pump Assay start->efflux_assay synergy Synergy Observed? checkerboard->synergy beta_lactamase_activity β-Lactamase Positive? beta_lactamase_assay->beta_lactamase_activity efflux_activity Efflux Pump Overexpression? efflux_assay->efflux_activity combination_therapy Potential Combination Therapy synergy->combination_therapy Yes other_mechanisms Investigate Other Mechanisms (e.g., PBP mutation) synergy->other_mechanisms No beta_lactamase_activity->efflux_assay No beta_lactamase_activity->combination_therapy Yes efflux_activity->combination_therapy Yes efflux_activity->other_mechanisms No

Caption: Logical workflow for investigating this compound resistance.

G cluster_0 Two-Component System Regulation of β-Lactamase environmental_signal Environmental Signal (e.g., β-lactam antibiotic) sensor_kinase Sensor Kinase (e.g., CreC, PhoQ) environmental_signal->sensor_kinase Activates response_regulator Response Regulator (e.g., CreB, PhoP) sensor_kinase->response_regulator Phosphorylates promoter Promoter Region of β-lactamase gene response_regulator->promoter Binds to beta_lactamase_gene β-lactamase Gene (e.g., ampC) promoter->beta_lactamase_gene transcription Increased Transcription beta_lactamase_gene->transcription

Caption: Signaling pathway for β-lactamase induction.

References

Optimizing Cefmenoxime dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Cefmenoxime Dosage

This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers using this compound in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my animal model?

Answer:

Determining an appropriate starting dose requires a multi-step approach that considers the drug's mechanism, its pharmacokinetic profile, and the specific details of your infection model.

  • Mechanism of Action: this compound is a third-generation cephalosporin antibiotic.[1] Its bactericidal activity comes from inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][] This action is most effective when the drug concentration remains above the Minimum Inhibitory Concentration (MIC) for the target pathogen.

  • Review Existing Literature: Search for published studies that have used this compound in a similar animal model (e.g., mouse, rat) and for a similar type of infection (e.g., respiratory, urinary tract).[4]

  • In Vitro Data (MIC): Determine the MIC of this compound against the specific bacterial strain you are using. The in vivo dose should be sufficient to achieve plasma and tissue concentrations several times higher than this MIC value. This compound has shown high in vitro activity against a wide range of gram-positive and gram-negative bacteria, with MICs often below 0.20 µg/mL for pathogens like S. pneumoniae, H. influenzae, and K. pneumoniae.[5]

  • Pharmacokinetic (PK) Data: Consider the drug's half-life in the target animal species. This compound has a relatively short half-life (around 1 hour in humans, and approximately 18 minutes in rats after intramuscular injection), which may necessitate more frequent dosing to maintain concentrations above the MIC.[2][6]

  • Perform a Dose-Ranging Study: A preliminary dose-range finding (DRF) study is the most reliable method. This involves testing several dose levels to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[7]

Q2: What are the key pharmacokinetic (PK) parameters for this compound in common lab animals?

Answer:

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. After administration, plasma and tissue levels of this compound typically peak within 15 to 30 minutes.[8]

Pharmacokinetic Data Summary

ParameterMouseRatRabbitDog
Administration Route Subcutaneous (SC)Intramuscular (IM)Intramuscular (IM)Intramuscular (IM)
Dosage 20 mg/kg20 mg/kg20 mg/kg20 mg/kg
Time to Peak Plasma Conc. 15-30 min[8]15-30 min[8]15-30 min[8]15-30 min[8]
Plasma Half-life (t½) N/A~18 min (IM)[6]N/AN/A
Primary Excretion Route Urine[8]Urine (55%), Bile (33%)[6][8]Urine[8]Urine, Bile[8]
Protein Binding N/A50-70%[2]N/AN/A

Key Distribution Insights:

  • This compound distributes to various tissues, with high concentrations found in the kidney, plasma, liver, and lung.[8]

  • Tissue levels of this compound have been observed to be higher and persist longer than those of the related antibiotic, cefotaxime.[8]

Troubleshooting Guide

Q3: My experiment shows a lack of efficacy. What are the possible causes and solutions?

Answer:

A lack of efficacy can stem from several factors related to the dosage, the pathogen, or the experimental setup.

Possible CauseTroubleshooting Steps
Sub-therapeutic Dosage The dose may be too low to maintain plasma/tissue concentrations above the pathogen's MIC. Solution: Increase the dose or, more commonly, increase the dosing frequency based on the drug's short half-life.[6][9]
High Bacterial Load A very high initial inoculum can overwhelm the antibiotic's effect. Solution: Verify your infection model and ensure the bacterial challenge is standardized and not excessively high.
Pathogen Resistance The bacterial strain may have inherent or acquired resistance to this compound. Solution: Re-confirm the MIC of your bacterial stock. Perform susceptibility testing on bacteria isolated from treated animals.
Poor Drug Penetration The site of infection (e.g., central nervous system, abscess) may be difficult for the drug to penetrate. Solution: While this compound generally shows good tissue distribution, consider alternative administration routes (e.g., intravenous) or a different antibiotic if the infection is in a privileged site.[8]
Rapid Clearance The animal model may clear the drug faster than anticipated. Solution: Conduct a pilot PK study in your specific animal strain to determine the actual half-life and adjust the dosing regimen accordingly.

Lack_of_Efficacy_Workflow start Lack of Efficacy Observed check_dose Is dose sufficient? (Time > MIC) start->check_dose check_mic Is pathogen susceptible? (Confirm MIC) check_dose->check_mic Yes increase_dose Increase Dose or Frequency check_dose->increase_dose No check_model Is infection model appropriate? check_mic->check_model Yes select_antibiotic Select Alternative Antibiotic check_mic->select_antibiotic No refine_model Refine Infection Model check_model->refine_model No end Re-run Experiment check_model->end Yes increase_dose->end select_antibiotic->end refine_model->end

Q4: I'm observing adverse effects or toxicity in my animals. What should I do?

Answer:

Toxicity indicates that the dose is at or above the Maximum Tolerated Dose (MTD). It's crucial to distinguish between expected side effects and severe toxicity.

ObservationTroubleshooting Steps
General Distress Lethargy, ruffled fur, weight loss. Solution: This suggests systemic toxicity. Immediately lower the dose in the next cohort. Consider if the vehicle or administration route is contributing.[10]
Nephrotoxicity While rare, high concentrations of β-lactams can pose a risk to kidneys. Solution: Reduce the dose. Ensure animals are well-hydrated. If co-administering other potentially nephrotoxic agents, consider their interaction.[2]
Gastrointestinal Issues Diarrhea. Solution: This can be a side effect of broad-spectrum antibiotics. Ensure it is not leading to severe dehydration. If so, the dose must be lowered.
Disulfiram-like Reaction This compound has an N-methyltetrazole side chain, which can cause a disulfiram-like reaction with alcohol, though this is not typically relevant for animal studies unless alcohol is present in a vehicle.[11]

Immediate Actions:

  • Reduce the Dose: The most straightforward solution is to lower the dose for the next experimental group.

  • Increase Dosing Interval: If the toxicity is related to peak concentration (Cmax), increasing the interval between doses might help.

  • Monitor Closely: Implement a scoring system for animal health and establish humane endpoints to prevent unnecessary suffering.[12]

Toxicity_Management start Adverse Effects or Toxicity Observed assess_severity Assess Severity (e.g., Weight Loss %, Behavior) start->assess_severity mild Mild/Transient Effects (e.g., slight diarrhea) assess_severity->mild Mild severe Severe Effects (e.g., >15% weight loss, lethargy) assess_severity->severe Severe action_mild Continue Monitoring Closely mild->action_mild action_severe_1 Reduce Dose in Next Cohort severe->action_severe_1 action_severe_2 Increase Dosing Interval severe->action_severe_2 action_severe_3 Establish Humane Endpoints severe->action_severe_3

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study for this compound in a Mouse Sepsis Model

This protocol outlines a general procedure to determine the effective and tolerated dose range of this compound.

1. Preparation:

  • Animals: Use a sufficient number of mice (e.g., C57BL/6, 6-8 weeks old, mixed-sex or single-sex depending on the model). Acclimatize animals for at least one week.

  • Pathogen: Prepare a standardized inoculum of the target bacteria (e.g., E. coli) from a fresh culture to a known concentration (CFU/mL) that induces a consistent infection.

  • This compound: Prepare a stock solution of this compound in a sterile, appropriate vehicle (e.g., saline). Prepare fresh daily.

2. Experimental Procedure:

  • Group Allocation: Divide mice into groups (n=5 to 10 per group).

    • Group 1: Vehicle Control (no antibiotic)
    • Group 2: Low Dose (e.g., 5 mg/kg)
    • Group 3: Mid Dose 1 (e.g., 20 mg/kg)
    • Group 4: Mid Dose 2 (e.g., 50 mg/kg)
    • Group 5: High Dose (e.g., 100 mg/kg)

  • Infection: Induce sepsis by administering the bacterial inoculum, typically via intraperitoneal (IP) injection.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), begin treatment.
    • Administer the assigned dose of this compound or vehicle via the chosen route (e.g., subcutaneous, intraperitoneal).
    • Given this compound's short half-life, a twice-daily (BID) or three-times-daily (TID) dosing schedule is recommended.

  • Monitoring:

    • Observe animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and signs of toxicity.
    • Record survival over a set period (e.g., 7 days).
    • Optional: Collect blood samples at key time points to measure bacterial load (CFU/mL) or cytokine levels.

3. Endpoint Analysis:

  • Efficacy: The primary endpoint is typically survival. Calculate the 50% effective dose (ED50) from the survival curve data.[13]

  • Toxicity: The MTD is the highest dose that does not cause significant adverse effects (e.g., >15-20% body weight loss, mortality in the absence of infection).

  • Dose Selection: Select a dose for future efficacy studies that is well below the MTD but provides a significant therapeutic effect.

Dose_Ranging_Protocol cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis acclimatize Acclimatize Animals prep_pathogen Prepare Pathogen Inoculum acclimatize->prep_pathogen prep_drug Prepare this compound Solutions prep_pathogen->prep_drug group_animals Allocate Animal Groups (Vehicle + 3-4 Dose Levels) prep_drug->group_animals infect Induce Infection (e.g., IP) group_animals->infect treat Administer Treatment (e.g., SC, BID) infect->treat monitor Monitor Survival & Toxicity treat->monitor calc_ed50 Calculate ED50 (Efficacy) monitor->calc_ed50 det_mtd Determine MTD (Toxicity) calc_ed50->det_mtd select_dose Select Optimal Dose for Efficacy Studies det_mtd->select_dose

References

Technical Support Center: Quantification of Cefmenoxime in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Cefmenoxime in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the quantification of this compound.

Q1: What are the main challenges in quantifying this compound in biological matrices like plasma, urine, or tissue?

A1: The primary challenges include:

  • Protein Binding: this compound exhibits variable binding to plasma proteins, which can affect its free concentration and overall quantification if not properly addressed during sample preparation.

  • Matrix Effects: Endogenous components in biological fluids (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate results.

  • Stability: As a beta-lactam antibiotic, this compound is susceptible to degradation due to factors like pH, temperature, and enzymatic activity in the matrix. This can lead to underestimation of its concentration.

  • Low Concentrations: In certain studies, this compound concentrations may be low, requiring highly sensitive analytical methods and efficient sample preparation to achieve the desired limit of quantification (LOQ).

  • Sample Preparation Efficiency: Inefficient extraction of this compound from the matrix can lead to low recovery and inaccurate quantification.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used techniques.

  • HPLC-UV: A robust and widely available technique suitable for quantifying this compound, especially at higher concentrations.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits and for minimizing interferences from the biological matrix.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound, such as Cefotaxime, can be used to compensate for matrix effects and variability in sample processing.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect.

Q4: What are the critical considerations for sample handling and storage to ensure this compound stability?

A4: To maintain the stability of this compound in biological samples:

  • Temperature: Store samples at low temperatures (e.g., -80°C) to minimize degradation. For short-term storage, 4°C may be acceptable, but stability should be verified.

  • pH: this compound is more stable in acidic to neutral pH ranges. Avoid highly alkaline conditions.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Aliquot samples into smaller volumes before freezing.

  • Light Exposure: Protect samples from light, as photolytic degradation can occur.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

HPLC-UV Method Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the injection volume or dilute the sample.
Split Peaks - Column void or contamination at the inlet- Sample solvent incompatible with the mobile phase- Co-eluting impurity- Reverse-flush the column. If the problem persists, replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Optimize the chromatographic method to improve resolution.
Baseline Drift or Noise - Contaminated mobile phase or detector cell- Air bubbles in the system- Column bleeding- Use fresh, high-purity solvents and flush the detector cell.- Degas the mobile phase and purge the pump.- Use a column with lower bleed characteristics or operate at a lower temperature.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
LC-MS/MS Method Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Ion Suppression - Matrix effects from co-eluting endogenous compounds- Inefficient ionization source settings- Poor sample recovery- Improve sample cleanup using SPE.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Re-evaluate and optimize the sample extraction procedure.
High Background Noise - Contamination in the LC-MS system- Presence of interfering substances in the sample- Flush the entire LC-MS system with appropriate cleaning solutions.- Use a more selective sample preparation method to remove interferences.
Inconsistent Results (Poor Precision) - Variability in sample preparation- Inconsistent injection volume- Unstable spray in the ESI source- Ensure consistent and precise execution of the sample preparation protocol.- Check the autosampler for proper functioning.- Optimize ion source conditions and check for blockages.
No Peak Detected - Incorrect MRM transitions- this compound degradation- Instrument malfunction- Verify the precursor and product ions for this compound.- Check sample storage and handling procedures for stability issues.- Perform instrument performance qualification and tuning.

Section 3: Experimental Protocols

Sample Preparation Protocols

3.1.1 Protein Precipitation (PPT) for Plasma/Serum

This is a simple and fast method but may result in significant matrix effects.

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (containing the internal standard, e.g., Cefotaxime).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC system.

3.1.2 Solid-Phase Extraction (SPE) for Urine

SPE provides a cleaner extract compared to PPT, reducing matrix effects.

  • Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample: Dilute 100 µL of urine with 900 µL of deionized water and load the mixture onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound: Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC system.

Analytical Method Parameters

3.2.1 HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point is 85:15 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Internal Standard: p-Anisic acid or Cefotaxime.

3.2.2 LC-MS/MS Method

  • Column: C18 or Phenyl reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: While specific validated transitions for this compound are not widely published, a starting point based on its structure (MW: 511.57 g/mol ) and fragmentation of similar cephalosporins would be to monitor the transition of the protonated molecule [M+H]+. For method development, full scan and product ion scan experiments should be performed to determine the optimal precursor and product ions. Based on the fragmentation of Cefotaxime (a close structural analog), potential product ions could arise from the cleavage of the side chains.

  • Internal Standard: Cefotaxime is a suitable internal standard due to its structural similarity. A validated MRM transition for Cefotaxime is m/z 456.0 → 396.1.[1]

Section 4: Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification methods. Note that actual values will vary depending on the specific method and laboratory conditions.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)
Recovery 70-85%>85%
Matrix Effect Moderate to HighLow to Moderate
Processing Time FastModerate
Cost per Sample LowHigh

Data are generalized from studies on cephalosporins and may vary for this compound.

Table 2: Typical HPLC-UV Method Performance

ParameterTypical Value
Linear Range 0.5 - 100 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (%Bias) ± 15%

Table 3: Typical LC-MS/MS Method Performance

ParameterTypical Value
Linear Range 10 - 10,000 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Section 5: Visualizations

This section provides diagrams to illustrate key workflows and relationships in this compound quantification.

SamplePreparationWorkflow cluster_plasma Plasma/Serum Sample cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction (Urine) cluster_final Final Steps Plasma 100 µL Plasma/Serum Add_ACN Add 300 µL Acetonitrile (with Internal Standard) Plasma->Add_ACN PPT Path Vortex1 Vortex 1 min Add_ACN->Vortex1 Centrifuge Centrifuge 10,000 x g, 10 min Vortex1->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Dilute_Urine Dilute 100 µL Urine with 900 µL Water Condition_SPE Condition C18 Cartridge (Methanol, Water) Load_Sample Load Sample Condition_SPE->Load_Sample Wash_SPE Wash with 5% Methanol Load_Sample->Wash_SPE Elute_Analyte Elute with Methanol Wash_SPE->Elute_Analyte Elute_Analyte->Evaporate SPE Path Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject

Figure 1: Sample preparation workflows for plasma/serum and urine samples.

Figure 2: A logical troubleshooting workflow for inconsistent analytical results.

References

Minimizing Cefmenoxime degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cefmenoxime degradation during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a third-generation cephalosporin antibiotic, is susceptible to degradation influenced by several factors. The most critical factors to control during sample preparation are pH, temperature, and exposure to light. This compound is generally more stable in acidic environments and tends to degrade in neutral and alkaline conditions.[1] Elevated temperatures and exposure to ultraviolet (UV) light can also significantly accelerate its degradation.

Q2: What are the major degradation products of this compound?

A2: The primary degradation products of this compound that are commonly observed are its E-isomer and Δ³-isomer.[1] The formation of these isomers can be triggered by stress conditions such as acidic or basic environments, heat, and light. It is crucial to control the analytical method to separate these degradation products from the parent this compound peak for accurate quantification.

Q3: What is the optimal pH range for preparing and storing this compound samples?

A3: this compound exhibits its maximum stability in the acidic pH range. While specific quantitative data for this compound is limited in publicly available literature, studies on similar cephalosporins like cefepime and cefotaxime show maximum stability in the pH range of 4 to 6.[2][3] For sample preparation, it is recommended to use acidic buffers (e.g., acetate buffer) to maintain the pH within this range. Avoid neutral or alkaline conditions, as they promote rapid degradation.

Q4: How should I handle and store my this compound samples to minimize degradation?

A4: To minimize degradation, this compound samples should be prepared in an acidic buffer and protected from light by using amber vials or by wrapping the sample containers in aluminum foil. Samples should be maintained at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower), especially for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.

Issue 1: Loss of this compound concentration in prepared samples.
Possible Cause Recommended Solution
Inappropriate pH of the diluent Ensure the pH of the sample diluent is in the acidic range (ideally pH 4-6). Use of neutral or alkaline solutions will lead to rapid degradation. Verify the pH of your buffer before use.
High temperature during sample processing Perform all sample preparation steps, including dissolution and dilution, on an ice bath to maintain a low temperature. Avoid prolonged exposure of samples to ambient room temperature.
Exposure to light Prepare and store samples in amber-colored volumetric flasks and vials. If amber glassware is unavailable, wrap the containers with aluminum foil to protect them from light.
Prolonged sample storage at room temperature Analyze the samples as soon as possible after preparation. If immediate analysis is not possible, store the samples at refrigerated (2-8 °C) or frozen (-20 °C) conditions.
Issue 2: Appearance of extra peaks in the chromatogram.
Possible Cause Recommended Solution
Formation of degradation products The extra peaks are likely the E-isomer and Δ³-isomer of this compound. To confirm, a forced degradation study can be performed. To minimize their formation, follow the sample handling and storage recommendations in Issue 1.
Contamination from glassware or solvents Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use HPLC-grade solvents and freshly prepared buffers.
Interaction with the stationary phase Peak splitting or tailing can sometimes be mistaken for extra peaks. This may be due to interactions with the HPLC column. Ensure the mobile phase pH is appropriate for the column and the analyte. For basic compounds like this compound, a mobile phase pH of at least 2 units away from its pKa is recommended to ensure a single ionic state.[4]
Issue 3: Poor peak shape (tailing or fronting) for the this compound peak.
Possible Cause Recommended Solution
Secondary interactions with the stationary phase For basic analytes like this compound, peak tailing can occur due to interaction with silanol groups on the silica-based column. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Ensure the mobile phase pH is low enough to suppress the ionization of silanol groups.[5][6]
Column overload Reduce the concentration of the injected sample or decrease the injection volume.
Incompatibility of sample solvent with the mobile phase Ideally, dissolve and inject the sample in the initial mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.[4]
Column contamination or void formation If the problem persists, it might be due to a contaminated or damaged column. First, try flushing the column with a strong solvent. If that fails, replace the guard column (if used) or the analytical column.[6]

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions. This data is compiled from analogous third-generation cephalosporins and should be used as a guideline. It is recommended to perform in-house stability studies for specific sample matrices and conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 35°C

pHConditionApproximate Half-life (hours)
1.0Acidic25[7]
4.0 - 6.0Mildly Acidic> 100
7.0NeutralSignificantly shorter than acidic pH
> 8.0AlkalineRapid degradation

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH ~5)

TemperatureApproximate Time for 10% Degradation (T90)
4°CSeveral days
25°C24 - 48 hours
40°C< 24 hours

Table 3: Effect of Light on this compound Stability in Aqueous Solution at Room Temperature

ConditionObservation
Exposed to UV light (254 nm)Significant degradation observed within a few hours.
Exposed to ambient laboratory lightGradual degradation over time.
Protected from lightMinimal degradation compared to exposed samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a slightly acidic aqueous solution) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Withdraw samples at regular intervals (e.g., 0, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before dilution and injection into the HPLC system.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature.

    • Withdraw samples at shorter intervals (e.g., 0, 5, 15, 30 minutes) due to faster degradation.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at 80°C.

    • Withdraw samples at different time points (e.g., 0, 1, 2, 4, 8 hours) for analysis.

  • Photodegradation:

    • Expose the this compound stock solution in a transparent vial to direct sunlight or a photostability chamber (with a UV lamp) for a specified period (e.g., 24 hours).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples.

  • Sample Analysis: Dilute the stressed samples appropriately with the mobile phase and analyze them using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 20 mM ammonium acetate adjusted to pH 5.0 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 85:15 (v/v) buffer to acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Dilute the samples obtained from the experiments to a concentration within the linear range of the method using the mobile phase.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the this compound peak and any degradation product peaks based on their retention times and peak areas.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage (if needed) start Start: this compound Sample dissolve Dissolve in Acidic Buffer (pH 4-6) start->dissolve protect Protect from Light (Amber Vials) dissolve->protect cool Maintain Low Temperature (Ice Bath) protect->cool hplc HPLC Analysis cool->hplc store Refrigerate (2-8°C) or Freeze (-20°C) cool->store data Data Interpretation hplc->data end End: Accurate Quantification data->end store->hplc

Caption: Workflow for minimizing this compound degradation.

degradation_pathway cef This compound (Z-isomer) stress Stress Conditions (pH, Temp, Light) cef->stress e_iso E-isomer stress->e_iso delta3_iso Δ³-isomer stress->delta3_iso

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Enhancing Cefmenoxime Penetration into the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the penetration of Cefmenoxime into the central nervous system (CNS). The content is structured in a question-and-answer format to directly address specific issues and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting this compound penetration into the CNS?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key limiting factors for this compound, a third-generation cephalosporin, include its hydrophilic nature and its potential recognition by efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.

Q2: What are the main strategies to enhance this compound delivery to the CNS?

A2: The main strategies focus on overcoming the BBB and can be broadly categorized into three approaches:

  • Inhibition of Efflux Pumps: Using agents that block transporters like P-gp to reduce the efflux of this compound from the brain.

  • Transient Modulation of Tight Junctions: Temporarily opening the tight junctions between the endothelial cells of the BBB to allow paracellular transport of this compound.

  • Use of Nanocarriers: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, nanoemulsions) to facilitate its transport across the BBB.

Q3: Is there baseline data on this compound concentration in the cerebrospinal fluid (CSF)?

A3: Yes, studies have provided baseline data on this compound CSF concentrations. In children with bacterial meningitis receiving 200 mg/kg/day, CSF concentrations ranged from 0.9 to 12.2 mg/L.[1] In adults with non-inflamed meninges who received 30 mg/kg every 6 hours, CSF levels were lower, ranging from 0.15 to 1.4 mg/L.[2] These values can serve as a baseline for evaluating the effectiveness of enhancement strategies.

Troubleshooting Guides

Strategy 1: Efflux Pump Inhibition

Problem: Co-administration of a P-glycoprotein (P-gp) inhibitor does not significantly increase this compound brain concentration.

Possible Causes and Solutions:

  • This compound is not a strong substrate for the targeted efflux pump: While many cephalosporins are P-gp substrates, the affinity of this compound for specific transporters may be low.

    • Troubleshooting Step: Confirm if this compound is a substrate for P-gp and other relevant efflux pumps like Multidrug Resistance-associated Proteins (MRPs) using in vitro transporter assays with transfected cell lines (e.g., MDCK-MDR1).

  • Ineffective P-gp inhibitor: The chosen inhibitor may have poor potency, low brain penetration, or a short half-life.

    • Troubleshooting Step: Switch to a more potent or brain-penetrant P-gp inhibitor. For instance, cyclosporine A has shown efficacy in increasing the brain concentration of other cephalosporins like ceftriaxone.[2][3][4]

  • Incorrect dosage or timing: The inhibitor may not have reached a sufficient concentration at the BBB at the same time as this compound.

    • Troubleshooting Step: Optimize the dosing regimen and timing of administration for both this compound and the inhibitor based on their pharmacokinetic profiles.

Quantitative Data on Efflux Pump Inhibition (using Ceftriaxone and Cefepime as analogs for this compound)

DrugP-gp InhibitorAnimal ModelKey FindingReference
CeftriaxoneCyclosporine ARatDose-dependent increase in the unbound brain-to-blood concentration ratio (Kp,uu,brain).[2][3][4]
CefepimeCyclosporineRatBrain AUC increased from 64.3 min µg/mL to 110.2 min µg/mL.[5]

Experimental Protocol: In Vivo Assessment of P-gp Inhibition on this compound CNS Penetration in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Control Group: Receive this compound intravenously.

    • Inhibitor Group: Receive a P-gp inhibitor (e.g., Cyclosporine A, 20 mg/kg) intravenously 30 minutes before this compound administration.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) via tail vein injection.

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). At the final time point, euthanize the animals and collect the whole brain.

  • Sample Processing:

    • Centrifuge blood to obtain plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Quantification: Analyze this compound concentrations in plasma and brain homogenate using a validated HPLC method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) and compare between the control and inhibitor groups.

Workflow for P-gp Inhibition Experiment

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Outcome A Acclimatize Rats B Divide into Control and Inhibitor Groups A->B C Administer P-gp Inhibitor (Inhibitor Group) B->C D Administer this compound (All Groups) B->D C->D E Collect Blood Samples D->E F Euthanize and Collect Brain D->F G Process Blood to Plasma E->G H Homogenize Brain Tissue F->H I HPLC Analysis of this compound G->I H->I J Calculate Brain-to-Plasma Ratio I->J K Compare Groups J->K G A Tight Junction Modulator B Transient Opening of Tight Junctions A->B Induces C Paracellular Pathway Accessible B->C Leads to D Increased this compound Permeation C->D Allows E Enhanced CNS Concentration D->E Results in G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vivo Evaluation A Select Nanocarrier Type (e.g., SLN) B Optimize Composition (Lipid, Surfactant) A->B C Prepare this compound-Loaded Nanoparticles B->C D Particle Size & Zeta Potential C->D E Encapsulation Efficiency C->E F In Vitro Release Study C->F G Administer to Animal Model F->G H Pharmacokinetic Analysis (Brain & Plasma) G->H I Assess Efficacy & Safety H->I

References

Technical Support Center: Investigating Unexpected Side Effects of Cefmenoxime in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating unexpected side effects of Cefmenoxime in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexplained Bleeding or Abnormal Coagulation Profiles

  • Question: We observed unexpected bleeding (e.g., at injection sites, hematuria, or internal hemorrhage) and prolonged prothrombin time (PT) and/or activated partial thromboplastin time (aPTT) in our animal models (particularly dogs) treated with this compound. What could be the cause and how can we investigate it?

  • Answer:

    • Potential Cause: this compound contains an N-methyltetrazolethiol (NMTT) side chain, which is associated with hypoprothrombinemia (a deficiency of prothrombin).[1][2] This side chain is believed to inhibit the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of vitamin K-dependent coagulation factors (II, VII, IX, and X).[3] Inhibition of this enzyme leads to a vitamin K-deficient state and a subsequent bleeding tendency.

    • Troubleshooting Steps:

      • Confirm Coagulopathy: Perform a complete coagulation panel, including PT, aPTT, and thrombin time (TT). A disproportionate prolongation of PT compared to aPTT may suggest a deficiency in factor VII, which has the shortest half-life of the vitamin K-dependent factors.

      • Vitamin K Reversal: Administer vitamin K1 to a subset of affected animals. A correction of the prolonged clotting times following vitamin K1 administration would strongly support the diagnosis of this compound-induced hypoprothrombinemia.

      • Dose-Response Assessment: If not already part of your study design, consider a dose-ranging study to determine if the coagulopathy is dose-dependent.

      • Monitor for Bleeding: Implement a scoring system to quantify bleeding events and correlate them with coagulation parameters.

Issue 2: Neurobehavioral Abnormalities

  • Question: Our mice/rats are exhibiting unexpected behavioral changes, such as hyperactivity, seizures, or sedation, after this compound administration. How can we quantify these effects and explore the underlying mechanism?

  • Answer:

    • Potential Cause: Cephalosporins, including this compound, are known to have neurotoxic potential.[1] The primary proposed mechanism is the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[4] Inhibition of GABA-A receptors can lead to neuronal hyperexcitability and seizures.

    • Troubleshooting Steps:

      • Behavioral Quantification: Utilize a battery of behavioral tests to quantify the observed effects. This could include open-field tests for locomotor activity, rotarod tests for motor coordination, and seizure susceptibility tests (e.g., pentylenetetrazol-induced seizure threshold).

      • Electroencephalography (EEG): In a subset of animals, implant EEG electrodes to monitor for epileptiform activity, even in the absence of overt seizures.

      • Mechanism Investigation:

        • Western Blot: Analyze the expression levels of GABA-A receptor subunits in brain tissue homogenates from treated and control animals to determine if this compound alters receptor expression.

        • Apoptosis Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on brain tissue sections to assess for neuronal apoptosis, which can be a consequence of severe excitotoxicity.

Issue 3: Signs of Nephrotoxicity or Hepatotoxicity

  • Question: We are observing elevated serum creatinine and blood urea nitrogen (BUN), or increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our rats treated with this compound. How can we confirm and characterize potential kidney or liver damage?

  • Answer:

    • Potential Cause: While generally well-tolerated, cephalosporins can have the potential for nephrotoxicity and hepatotoxicity, especially at high doses or in combination with other potentially toxic agents.

    • Troubleshooting Steps:

      • Comprehensive Biochemical Analysis: In addition to the initial markers, measure other indicators of kidney function (e.g., urinalysis for proteinuria and glucosuria) and liver function (e.g., alkaline phosphatase, bilirubin, and albumin).

      • Histopathological Examination: This is a critical step. Collect kidney and liver tissues at necropsy, fix them in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining. A veterinary pathologist should evaluate the slides for signs of tubular necrosis, interstitial nephritis, hepatocellular necrosis, cholestasis, or other pathological changes.

      • Dose- and Time-Course Study: Evaluate the biochemical and histopathological changes at different doses and time points to understand the onset and progression of any potential organ damage.

Frequently Asked Questions (FAQs)

Hematological Side Effects

  • Q1: What are the expected hematological side effects of this compound in animal models?

    • A1: While specific data for this compound is limited, other cephalosporins have been associated with hematological changes in animals, including pancytopenia (a reduction in all blood cell types), thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[5] These effects are generally rare but should be monitored.

  • Q2: How should we monitor for hematological toxicity?

    • A2: Perform complete blood counts (CBCs) with differentials at baseline and at various time points throughout the study. This will provide quantitative data on red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.

Coagulation

  • Q3: Is the bleeding risk with this compound a concern in all animal species?

    • A3: The risk of hypoprothrombinemia due to the NMTT side chain has been documented, particularly in humans. While the underlying mechanism is expected to be similar across species, the susceptibility may vary. Dogs are known to be sensitive to coagulation-related adverse drug reactions. Therefore, careful monitoring of coagulation parameters is especially important in canine studies.

Neurotoxicity

  • Q4: Are there any specific animal models that are more sensitive to the neurotoxic effects of cephalosporins?

    • A4: Zebrafish larvae have been used to study the neurobehavioral effects of this compound and have shown changes in locomotor activity.[1] Rodent models are also commonly used to assess convulsive risk. Animals with pre-existing renal impairment may be more susceptible to neurotoxicity due to decreased drug clearance.

General Toxicity

  • Q5: What are the reported LD50 values for this compound in common animal models?

Data Presentation

Table 1: Potential this compound-Induced Changes in Hematological and Coagulation Parameters

ParameterAnimal ModelExpected ChangeRationale
Red Blood Cell (RBC) CountAllDecreasePotential for bone marrow suppression (rare)
White Blood Cell (WBC) CountAllDecrease (Neutropenia)Potential for bone marrow suppression (rare)[5]
Platelet CountAllDecreasePotential for bone marrow suppression (rare)[5]
Prothrombin Time (PT)Dog, Rat, MouseIncreaseInhibition of vitamin K epoxide reductase by NMTT side chain[2][3]
Activated Partial Thromboplastin Time (aPTT)Dog, Rat, MouseIncreaseInhibition of vitamin K-dependent clotting factors[2][3]

Table 2: Potential this compound-Induced Changes in Biochemical and Behavioral Parameters

ParameterAnimal ModelExpected ChangeRationale
Blood Urea Nitrogen (BUN)Rat, Mouse, DogIncreasePotential for nephrotoxicity
Serum CreatinineRat, Mouse, DogIncreasePotential for nephrotoxicity
Alanine Aminotransferase (ALT)Rat, Mouse, DogIncreasePotential for hepatotoxicity
Aspartate Aminotransferase (AST)Rat, Mouse, DogIncreasePotential for hepatotoxicity
Locomotor ActivityZebrafish, Mouse, RatAltered (Increase or Decrease)Neurotoxicity, potential GABA-A receptor antagonism[1]
Seizure ThresholdMouse, RatDecreaseNeurotoxicity, potential GABA-A receptor antagonism[4]

Experimental Protocols

1. Protocol for Assessing Hematological and Coagulation Parameters

  • Animal Model: Rat or Dog

  • Methodology:

    • Blood Collection: Collect blood samples from a suitable vein (e.g., saphenous vein in dogs, tail vein in rats) into tubes containing appropriate anticoagulants. For CBC, use EDTA tubes. For coagulation assays (PT, aPTT), use sodium citrate tubes.

    • Complete Blood Count (CBC): Analyze the whole blood sample using an automated hematology analyzer to determine RBC count, WBC count with differential, hemoglobin, hematocrit, and platelet count.

    • Coagulation Assays: Centrifuge the citrated blood sample to obtain platelet-poor plasma. Perform PT and aPTT assays using a coagulometer according to the manufacturer's instructions.

    • Data Analysis: Compare the mean values of each parameter between this compound-treated groups and a vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2. Protocol for Histopathological Examination of Liver and Kidney

  • Animal Model: Rat or Mouse

  • Methodology:

    • Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Collect the liver and kidneys.

    • Fixation: Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours.

    • Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

    • Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin (H&E).

    • Microscopic Examination: A board-certified veterinary pathologist should examine the stained sections under a light microscope. A semi-quantitative scoring system can be used to grade the severity of any observed lesions (e.g., necrosis, inflammation, degeneration).

    • Data Analysis: Compare the incidence and severity of histopathological findings between the treated and control groups.

3. Protocol for Investigating Neurotoxicity via Western Blot for GABA-A Receptor Subunits

  • Animal Model: Mouse or Rat

  • Methodology:

    • Brain Tissue Homogenization: Following euthanasia, rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex). Homogenize the tissue in a lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for different GABA-A receptor subunits (e.g., α1, β2, γ2). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Compare the relative expression levels of each subunit between treated and control groups.

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_animal_treatment Animal Dosing cluster_in_life_monitoring In-Life Monitoring cluster_terminal_procedures Terminal Procedures cluster_analysis Analysis Animal_Groups Animal Models (Rats/Mice/Dogs) - Control Group - this compound Low Dose - this compound Mid Dose - this compound High Dose Dosing This compound Administration (e.g., Intravenous, Intramuscular) Animal_Groups->Dosing Clinical_Observations Clinical Observations - Behavior - Bleeding Dosing->Clinical_Observations Blood_Sampling Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Necropsy Necropsy Clinical_Observations->Necropsy Hematology Hematology (CBC) Blood_Sampling->Hematology Biochemistry Serum Biochemistry (ALT, AST, BUN, Creatinine) Blood_Sampling->Biochemistry Tissue_Collection Tissue Collection - Liver - Kidney - Brain Necropsy->Tissue_Collection Histopathology Histopathology (H&E Staining) Tissue_Collection->Histopathology Neurotoxicity_Assays Neurotoxicity Assays - Western Blot (GABA-A Receptor) - TUNEL Assay Tissue_Collection->Neurotoxicity_Assays Coagulation Coagulation (PT, aPTT) Blood_sampling Blood_sampling Blood_sampling->Coagulation

Caption: Workflow for Investigating this compound Toxicity.

Coagulation_Pathway_Inhibition This compound This compound (with NMTT side chain) NMTT N-methyltetrazolethiol (NMTT) This compound->NMTT Metabolism VKOR Vitamin K Epoxide Reductase NMTT->VKOR Inhibits Vitamin_K_active Vitamin K hydroquinone (active) VKOR->Vitamin_K_active Activates Bleeding Increased Bleeding Risk VKOR->Bleeding Vitamin_K_inactive Vitamin K epoxide (inactive) Vitamin_K_inactive->VKOR Coag_Factors_active Active Coagulation Factors Vitamin_K_active->Coag_Factors_active Activates Coag_Factors_inactive Inactive Coagulation Factors (II, VII, IX, X) Coag_Factors_inactive->Vitamin_K_active Clot_Formation Normal Clot Formation Coag_Factors_active->Clot_Formation

Caption: this compound-Induced Coagulopathy Signaling Pathway.

References

Validation & Comparative

Cefmenoxime versus Ceftriaxone in Meningitis Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of cefmenoxime and ceftriaxone in treating experimental meningitis models. The data presented is compiled from various studies to offer an objective analysis of these two third-generation cephalosporins.

In Vitro and In Vivo Efficacy

Direct comparative studies of this compound and ceftriaxone in the same experimental meningitis model are limited. However, by examining their performance in different relevant models, we can draw informative comparisons.

A study in a rabbit model of Escherichia coli endocarditis provides valuable insights into the comparative in vivo activity and pharmacokinetics of these two drugs. Although not a meningitis model, the findings on bacterial clearance and drug properties are relevant. Ceftriaxone demonstrated greater efficacy than this compound at the same dosing regimen[1]. When administered as a single daily injection, the antibacterial effect of ceftriaxone persisted, unlike this compound, a result attributed to its longer elimination half-life and higher local concentration relative to its Minimum Bactericidal Concentration (MBC)[1].

In an experimental E. coli meningitis model in newborn rats, this compound showed efficacy similar to cefotaxime and was significantly more effective than ampicillin in terms of bacterial clearance from blood and cerebrospinal fluid (CSF) and reducing the incidence of meningitis[2].

Ceftriaxone has been extensively studied in various meningitis models. In an experimental rabbit model of pneumococcal meningitis, ceftriaxone was highly effective in eliminating E. coli from the CSF[3]. The bactericidal activity of ceftriaxone in CSF is primarily dependent on the duration for which its concentration exceeds the MBC of the infecting organism[4].

Table 1: Comparative In Vitro and In Vivo Data

ParameterThis compoundCeftriaxoneReference Model
In Vitro Activity (vs. E. coli)
MIC (µg/mL)0.1250.06Rabbit Endocarditis Model[1]
MBC (µg/mL)0.1250.06Rabbit Endocarditis Model[1]
In Vivo Efficacy (vs. E. coli)
Bacterial Titer (log10 CFU/g of vegetation) at 15 mg/kg twice daily4.82 ± 3.23.08 ± 1.1Rabbit Endocarditis Model[1]
Pharmacokinetics
Serum Elimination Half-life (hours)1.3 ± 0.42.8 ± 0.45Rabbit Endocarditis Model[1]
CSF Concentration (mg/L) in children with meningitis0.9 to 12.2 (mean 4.63)-Human Study[5]
CSF Penetration (%)-Mean 3.1%Pediatric Patients with Meningitis[6]

Experimental Protocols

Detailed methodologies from key studies are summarized below to provide context for the presented data.

This compound in Experimental E. coli Meningitis (Newborn Rat Model)[2]
  • Animal Model: Newborn rats.

  • Bacterial Strain: K1 Escherichia coli.

  • Infection Induction: Intraperitoneal injection of E. coli.

  • Therapeutic Regimen: this compound administered subcutaneously at various dosages.

  • Outcome Measures:

    • Bactericidal titers in blood and cerebrospinal fluid (CSF).

    • Rate of bacterial clearance from blood and CSF.

    • Incidence of meningitis in bacteremic animals.

    • Mortality rates.

G cluster_protocol Experimental Workflow: this compound in E. coli Meningitis Model A Induction of E. coli Bacteremia in Newborn Rats B Administration of this compound (Subcutaneous) A->B C Sample Collection (Blood and CSF) B->C D Analysis: - Bacterial Titers - Clearance Rate - Incidence of Meningitis - Mortality C->D

Workflow for this compound Efficacy Study.
Ceftriaxone and this compound in Experimental E. coli Endocarditis (Rabbit Model)[1]

  • Animal Model: Rabbits.

  • Bacterial Strain: Escherichia coli.

  • Infection Induction: Catheter-induced aortic vegetations followed by intravenous injection of E. coli.

  • Therapeutic Regimen:

    • This compound: 15 mg/kg twice a day or a single daily injection of 30 mg/kg.

    • Ceftriaxone: 15 mg/kg twice a day or a single daily injection of 30 mg/kg.

  • Outcome Measures:

    • Bacterial titers in aortic vegetations (log10 CFU/g).

    • Serum drug concentrations to determine elimination half-life.

G cluster_protocol Comparative Experimental Workflow: Endocarditis Model A Induction of E. coli Endocarditis in Rabbits B Treatment Groups: - this compound (Multiple Regimens) - Ceftriaxone (Multiple Regimens) A->B C Sample Collection (Aortic Vegetations and Serum) B->C D Analysis: - Bacterial Titers in Vegetations - Serum Pharmacokinetics C->D

Workflow for Comparative Endocarditis Study.

Signaling Pathways and Logical Relationships

The efficacy of these cephalosporins in treating meningitis is critically dependent on their ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid.

G cluster_pathway Factors Influencing Therapeutic Efficacy in Meningitis Drug Systemic Drug Administration BBB Blood-Brain Barrier Penetration Drug->BBB CSF CSF Drug Concentration BBB->CSF MBC > MBC for Pathogen CSF->MBC Efficacy Bacterial Clearance & Therapeutic Efficacy MBC->Efficacy

References

A Comparative Analysis of Cefmenoxime and Imipenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Cefmenoxime, a third-generation cephalosporin, and Imipenem, a carbapenem antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available experimental data on their mechanisms of action, antimicrobial susceptibility, and the development of resistance.

Mechanisms of Action

Both this compound and Imipenem are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. However, they interact with different penicillin-binding proteins (PBPs) and exhibit distinct properties regarding their entry into the bacterial cell and stability against β-lactamases.

This compound , like other cephalosporins, primarily targets PBPs, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and death. Its activity against P. aeruginosa is attributed to its ability to penetrate the outer membrane and its relative stability to some β-lactamases produced by the bacterium.

Imipenem also inhibits bacterial cell wall synthesis by binding to PBPs. It exhibits a broader spectrum of activity compared to many other β-lactams. A key feature of Imipenem's action against P. aeruginosa is its entry into the periplasmic space primarily through the OprD porin channel. Once in the periplasm, it has a high affinity for several PBPs, leading to potent bactericidal activity. Imipenem is also highly resistant to hydrolysis by many β-lactamases.

cluster_this compound This compound cluster_Imipenem Imipenem This compound This compound C_OuterMembrane Outer Membrane This compound->C_OuterMembrane Diffusion C_Periplasm Periplasm C_OuterMembrane->C_Periplasm C_PBP Penicillin-Binding Proteins (PBPs) C_Periplasm->C_PBP Binding C_CellWall Cell Wall Synthesis (Peptidoglycan) C_PBP->C_CellWall Inhibition C_Lysis Cell Lysis C_CellWall->C_Lysis Imipenem Imipenem I_OprD OprD Porin Imipenem->I_OprD Transport I_OuterMembrane Outer Membrane I_Periplasm Periplasm I_OprD->I_Periplasm I_PBP Penicillin-Binding Proteins (PBPs) I_Periplasm->I_PBP Binding I_CellWall Cell Wall Synthesis (Peptidoglycan) I_PBP->I_CellWall Inhibition I_Lysis Cell Lysis I_CellWall->I_Lysis cluster_resistance Resistance Mechanisms in P. aeruginosa cluster_cefmenoxime_resistance Against this compound cluster_imipenem_resistance Against Imipenem C_BetaLactamase β-lactamase Production Antibiotic Antibiotic C_BetaLactamase->Antibiotic Inactivation Resistance Resistance C_BetaLactamase->Resistance C_Permeability Reduced Outer Membrane Permeability C_Permeability->Antibiotic Reduced Entry C_Permeability->Resistance C_Efflux Efflux Pumps C_Efflux->Antibiotic Expulsion C_Efflux->Resistance I_OprD OprD Porin Loss/ Reduced Expression I_OprD->Antibiotic Reduced Entry I_OprD->Resistance I_Carbapenemase Carbapenemase Production I_Carbapenemase->Antibiotic Inactivation I_Carbapenemase->Resistance I_Efflux Efflux Pump Upregulation I_Efflux->Antibiotic Expulsion I_Efflux->Resistance I_PBP PBP Alterations Target Bacterial Target I_PBP->Target Reduced Binding I_PBP->Resistance Antibiotic->Target Inhibition start Start prep_inoculum Prepare P. aeruginosa Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of This compound & Imipenem in Microtiter Plates prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

A Comparative Guide to the Validation of Cefmenoxime Susceptibility Testing by Disk Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of cefmenoxime susceptibility testing by the disk diffusion method, with a direct comparison to the reference broth microdilution method. It includes historical validation data, standardized experimental protocols, and quality control parameters.

Executive Summary

This compound is a third-generation cephalosporin antibiotic. While it is less commonly included in the latest antimicrobial susceptibility testing (AST) guidelines from major standards organizations, understanding its validation is crucial for specialized research and development. The disk diffusion method offers a simple, cost-effective alternative to the more labor-intensive broth microdilution for determining bacterial susceptibility.

Validation of the disk diffusion method requires direct comparison with a reference method to ensure that the resulting zones of inhibition accurately categorize microorganisms as susceptible, intermediate, or resistant. This guide is based on foundational validation studies and current standardized testing protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

It is important to note that this compound is not listed in the current CLSI M100 (2025) or EUCAST (2025) breakpoint tables.[1][2] Therefore, the interpretive criteria presented here are based on historical data that established the correlation between disk diffusion and Minimum Inhibitory Concentration (MIC) values.

Performance Comparison: Disk Diffusion vs. Broth Microdilution

The correlation between the disk diffusion zone diameter and the Minimum Inhibitory Concentration (MIC) is the cornerstone of validating this method. A foundational study by Fuchs et al. performed a regression and error rate-bounded analysis on 421 bacterial isolates to establish tentative interpretive criteria for this compound 30 µg disks.[3][4]

Table 1: this compound Interpretive Breakpoints (30 µg disk) vs. Broth Microdilution MIC
Interpretive CategoryDisk Diffusion Zone Diameter (mm)Correlated MIC (µg/mL)
Susceptible≥22≤8.0
Intermediate15 to 2116 - 32
Resistant≤14>32

Data derived from the foundational study by Fuchs et al. These are tentative breakpoints and require verification in individual laboratory settings.[3][4]

Experimental Protocols

Accurate validation depends on the meticulous application of standardized protocols. The following sections detail the methodologies for both the disk diffusion test and the reference broth microdilution method, based on current CLSI and EUCAST standards.

Protocol 1: this compound Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This protocol outlines the standardized procedure for performing the disk diffusion test.

1. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
  • Transfer the colonies to a tube of sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a photometric device.

2. Inoculation of Mueller-Hinton Agar (MHA):

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
  • Allow the plate to dry for 3-5 minutes before applying disks.

3. Application of Antimicrobial Disks:

  • Using sterile forceps or a disk dispenser, apply a 30 µg this compound disk to the surface of the inoculated MHA plate.
  • Gently press the disk down to ensure complete contact with the agar.
  • If multiple disks are used, they should be spaced far enough apart to prevent overlapping zones of inhibition (typically 24 mm from center to center).

4. Incubation:

  • Within 15 minutes of disk application, invert the plates and place them in a non-CO₂ incubator.
  • Incubate at 35°C ± 2°C for 16-20 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
  • Interpret the results using the zone diameter breakpoints listed in Table 1.

Protocol 2: Broth Microdilution MIC Determination (Reference Method)

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism.

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound powder in a suitable solvent.
  • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare an inoculum suspension as described in the disk diffusion protocol and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading the MIC:

  • After incubation, examine the plate for bacterial growth (indicated by turbidity).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Quality Control (QC)

Routine quality control is essential for ensuring the accuracy and reproducibility of susceptibility testing. Since current CLSI and EUCAST documents do not provide specific QC ranges for this compound, ranges for a structurally and functionally similar third-generation cephalosporin, cefotaxime, are provided as a proxy. The foundational validation study noted a marked similarity in the in vitro activity of this compound and cefotaxime.[3][4]

Table 2: Quality Control Zone Diameter Ranges for Cefotaxime (30 µg Disk)
Quality Control StrainCLSI M100 (2024) Zone Diameter Range (mm)EUCAST (2024) Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™29-3525-31
Staphylococcus aureus ATCC® 25923™25-31Not specified
Pseudomonas aeruginosa ATCC® 27853™18-22Not specified
Haemophilus influenzae ATCC® 49247™31-3931-39
Streptococcus pneumoniae ATCC® 49619™31-3931-39

Users should establish their own laboratory-specific means and ranges based on these guidelines.

Experimental and Validation Workflows

Visualizing the logical flow of experiments is key to understanding the validation process.

G cluster_prep Preparation cluster_dd Disk Diffusion Method cluster_bmd Broth Microdilution Method (Reference) cluster_analysis Validation & Analysis p1 Isolate and Purify Bacterial Strain p2 Prepare 0.5 McFarland Inoculum Suspension p1->p2 dd1 Inoculate Mueller-Hinton Agar Plate p2->dd1 bmd2 Inoculate Microtiter Plate with Bacterial Suspension p2->bmd2 dd2 Apply this compound (30 µg) Disk dd1->dd2 dd3 Incubate at 35°C for 16-20h dd2->dd3 dd4 Measure Zone of Inhibition (mm) dd3->dd4 a1 Correlate Zone Diameters with MIC values dd4->a1 bmd1 Prepare Serial Dilutions of this compound in Broth bmd1->bmd2 bmd3 Incubate at 35°C for 16-20h bmd2->bmd3 bmd4 Determine MIC (lowest concentration with no growth) bmd3->bmd4 bmd4->a1 a2 Perform Regression Analysis a1->a2 a3 Establish Interpretive Breakpoints (S/I/R) a2->a3

Figure 1. Experimental workflow for the validation of disk diffusion.

G start Start QC Test prep Prepare Inoculum of QC Strain (e.g., E. coli ATCC 25922) start->prep perform_test Perform Disk Diffusion Test (this compound 30 µg) prep->perform_test measure Measure Zone Diameter after 16-20h Incubation perform_test->measure compare Compare Result to Acceptable QC Range measure->compare pass Test is IN-CONTROL Proceed with Patient Isolate Testing compare->pass Within Range fail Test is OUT-OF-CONTROL compare->fail Outside Range end End pass->end investigate Investigate Cause: - Reagent/Disk integrity - Inoculum density - Incubation conditions - Operator error fail->investigate retest Repeat QC Test investigate->retest retest->perform_test

Figure 2. Quality control logical workflow for disk diffusion testing.

References

Assessing the Cross-Allergenicity of Cefmenoxime with Penicillins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the cross-allergenicity between cefmenoxime, a third-generation cephalosporin, and penicillins. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the principles of beta-lactam hypersensitivity, the structural basis for cross-reactivity, and the experimental methods used to evaluate these reactions. While direct and extensive experimental data specifically comparing this compound to a wide panel of penicillins is limited in publicly available literature, this guide synthesizes established principles of beta-lactam cross-allergenicity, data from related third-generation cephalosporins, and detailed experimental protocols to provide a robust framework for assessment.

The primary determinant of cross-reactivity between beta-lactam antibiotics is the structural similarity of the R1 side chain. Historically, a high rate of cross-reactivity (around 10%) between penicillins and cephalosporins was reported; however, this is now understood to be an overestimation, largely due to contamination of early cephalosporin preparations with penicillin and the inclusion of first-generation cephalosporins with R1 side chains similar to those of penicillins. Modern, third-generation cephalosporins such as this compound have distinctly different R1 side chains from penicillins, leading to a significantly lower risk of cross-allergic reactions.

Structural Comparison of R1 Side Chains

A comparative analysis of the R1 side chains of this compound and major penicillins reveals significant structural dissimilarities. This compound possesses a methoxyimino group, a feature common to many third-generation cephalosporins, which is absent in penicillins like penicillin G, ampicillin, and amoxicillin. This structural divergence is the primary basis for predicting a low potential for IgE-mediated cross-reactivity.

Table 1: Comparison of R1 Side Chain Structures

AntibioticClassR1 Side Chain StructureKey Features of R1 Side Chain
This compound Third-Generation Cephalosporin2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylMethoxyimino group, aminothiazole ring
Penicillin G PenicillinBenzylPhenylacetyl group
Ampicillin AminopenicillinD-α-aminophenylacetylPhenylglycyl group
Amoxicillin AminopenicillinD-α-amino-p-hydroxyphenylacetylp-hydroxyphenylglycyl group

Experimental Data on Cross-Reactivity

Table 2: Summary of Cross-Reactivity Data for Third-Generation Cephalosporins in Penicillin-Allergic Patients

CephalosporinStudy TypeNumber of Penicillin-Allergic PatientsPercentage of Patients with Positive ReactionCitation
CeftriaxoneProspective Study1370.79% (positive skin test)
CefotaximeNot SpecifiedNot SpecifiedLow, similar to other 3rd gen.
CeftazidimeProspective Study340% (positive skin test)

Note: This table presents data for other third-generation cephalosporins as a proxy for this compound due to the lack of specific published data.

Experimental Protocols for Assessing Cross-Allergenicity

The evaluation of potential cross-allergenicity between beta-lactam antibiotics involves a combination of in vivo and in vitro tests. The gold standard for confirming or ruling out a drug allergy is a multi-step process that often culminates in a drug provocation test.

In Vivo Testing

1. Skin Testing: This is a critical step in assessing IgE-mediated hypersensitivity. It is typically performed in a two-step process:

  • Skin Prick Test (SPT): A drop of the antibiotic solution is placed on the skin, and the skin is pricked through the drop.

  • Intradermal Test (IDT): If the SPT is negative, a small amount of the antibiotic solution is injected into the dermis.

Experimental Protocol for Penicillin and Cephalosporin Skin Testing:

  • Reagents:

    • Penicillin G: 10,000 U/mL for prick and intradermal testing.

    • PRE-PEN® (benzylpenicilloyl polylysine): For prick and intradermal testing as a major determinant.

    • This compound: A non-irritating concentration needs to be determined, typically starting at a lower concentration for intradermal testing (e.g., 1-2 mg/mL).

    • Positive Control: Histamine hydrochloride (1 mg/mL).

    • Negative Control: Saline.

  • Procedure:

    • Perform skin prick tests with all reagents. Read results after 15-20 minutes. A wheal of ≥3 mm larger than the negative control is considered positive.

    • If skin prick tests are negative, proceed to intradermal testing. Inject 0.02-0.03 mL of each reagent to form a 4-5 mm bleb. Read results after 15-20 minutes. An increase in wheal diameter of ≥3 mm from the initial bleb is considered positive.

2. Drug Provocation Test (DPT): This is the definitive test to rule out a clinically significant allergy and is performed when skin tests are negative. It involves the sequential administration of escalating doses of the drug under close medical supervision.

Experimental Protocol for Drug Provocation Test:

  • Patient Selection: Patients with a history of a mild, non-anaphylactic reaction to a penicillin and negative skin tests to both the penicillin and this compound.

  • Protocol: A graded challenge can be performed. A common approach is a 3-step protocol with 30-60 minute intervals between doses:

    • Dose 1: 1/100th of the therapeutic dose.

    • Dose 2: 1/10th of the therapeutic dose.

    • Dose 3: The full therapeutic dose.

  • The patient is monitored for at least one hour after the final dose for any signs of an allergic reaction.

In Vitro Testing

Radioallergosorbent Test (RAST) / ImmunoCAP: These tests measure the level of specific IgE antibodies to a drug in a patient's serum. While available for some penicillins, their availability for many cephalosporins, including this compound, is limited. RAST inhibition assays can be used to study cross-reactivity by assessing the ability of one drug to inhibit the binding of IgE to another.

Experimental Protocol for RAST Inhibition Assay:

  • Solid Phase Preparation: Covalently bind a this compound-poly-L-lysine conjugate to a solid support (e.g., paper disc).

  • Inhibition: Incubate patient serum (containing potential IgE antibodies) with varying concentrations of the inhibitor drug (e.g., penicillin G, ampicillin).

  • Binding: Add the this compound-coated solid phase to the serum-inhibitor mixture and incubate.

  • Detection: Wash the solid phase and add radiolabeled anti-IgE antibodies. Measure the bound radioactivity.

  • Analysis: A significant reduction in the bound radioactivity in the presence of the inhibitor indicates cross-reactivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for an IgE-mediated allergic reaction and a typical workflow for assessing cross-allergenicity.

AllergicReactionPathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase APC Antigen Presenting Cell (APC) T_cell T Helper Cell (Th2) APC->T_cell Presents Hapten-Carrier Complex B_cell B Cell T_cell->B_cell Activates Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiates IgE Drug-specific IgE Plasma_cell->IgE Produces Mast_cell Mast Cell IgE->Mast_cell Binds to surface Mediators Inflammatory Mediators (e.g., Histamine) Mast_cell->Mediators Degranulation upon cross-linking by antigen Symptoms Allergic Symptoms Mediators->Symptoms Induce

Caption: IgE-mediated allergic reaction pathway.

CrossAllergenicityWorkflow start Patient with History of Penicillin Allergy skin_test Perform Skin Prick and Intradermal Tests (Penicillin & this compound) start->skin_test st_positive Positive Skin Test skin_test->st_positive st_negative Negative Skin Test skin_test->st_negative cross_reactive Cross-Reactivity Confirmed AVOID this compound st_positive->cross_reactive dpt Drug Provocation Test with this compound (Graded Challenge) st_negative->dpt dpt_positive Positive DPT dpt->dpt_positive dpt_negative Negative DPT dpt->dpt_negative dpt_positive->cross_reactive not_cross_reactive No Evidence of Cross-Reactivity This compound may be used dpt_negative->not_cross_reactive

Caption: Workflow for assessing this compound cross-allergenicity.

Conclusion

A Comparative Analysis of the In Vitro Activity of Cefmenoxime and Cefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activities of two third-generation cephalosporin antibiotics, Cefmenoxime and Cefotaxime. The information presented is collated from multiple studies to assist researchers and drug development professionals in evaluating these compounds. This document summarizes key quantitative data in structured tables, details the experimental protocols for the cited experiments, and includes a visual representation of the experimental workflow.

Introduction to this compound and Cefotaxime

This compound and Cefotaxime are potent, broad-spectrum cephalosporin antibiotics.[1] They are known for their activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by interfering with the transpeptidation step of peptidoglycan synthesis.[1] While both antibiotics share similar characteristics, differences in their in vitro efficacy against various pathogens have been observed.[1]

Comparative In Vitro Activity: A Data-Driven Overview

The in vitro activity of this compound and Cefotaxime is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2][3] The following tables summarize the comparative MIC data for both antibiotics against a range of clinically relevant bacteria. The activities of this compound and Cefotaxime are generally similar.[4][5]

Table 1: In Vitro Activity against Gram-Negative Bacteria

Bacterial SpeciesAntibioticNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Neisseria gonorrhoeae (β-lactamase-negative)This compound72≤0.001-0.0150.0040.008
Cefotaxime72≤0.001-0.0150.0040.008
Neisseria gonorrhoeae (β-lactamase-positive)This compound260.002-0.0150.0080.015
Cefotaxime260.002-0.0150.0080.015
Escherichia coliThis compound--0.125-
Cefotaxime--0.125-

Data sourced from a study comparing the in vitro activity against Neisseria gonorrhoeae and another on experimental endocarditis.[6][7][8]

Table 2: In Vitro Activity against Gram-Positive Bacteria

Bacterial SpeciesAntibioticNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusThis compound530.5 - 1282.064.0
Cefotaxime531.0 - 1284.064.0

Data sourced from a study on endocarditis and bacteremic strains of Staphylococcus aureus.[9]

Experimental Protocols

The determination of in vitro antimicrobial activity is primarily conducted using standardized methods such as broth microdilution and agar dilution to ascertain the Minimum Inhibitory Concentration (MIC).[3][10][11]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.[2] The procedure involves the following key steps:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, often corresponding to a McFarland 0.5 standard, to achieve a final inoculum concentration of approximately 10⁴ to 10⁵ colony-forming units (CFU)/mL.[12][14]

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions and a growth control well (without antibiotic) is inoculated with the bacterial suspension.[3][12] A sterility control well containing only broth is also included.[12]

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 37°C, for 16 to 20 hours.[2][12]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity).[3] The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[2][3]

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing a large number of bacterial isolates against a few antibiotics.[11] The key steps are as follows:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.[11][13] This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies.[11]

  • Inoculum Preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.[15]

  • Inoculation: A small, standardized volume of the bacterial suspension (e.g., 10⁴ CFU per spot) is inoculated onto the surface of each agar plate.[9][11] A Steers replicator can be used to inoculate multiple isolates simultaneously.[9]

  • Incubation: The inoculated plates are incubated under appropriate conditions, typically at 37°C for 16 to 18 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro activity of antibiotics using dilution methods.

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics prep_antibiotic->serial_dilution prep_media Prepare Growth Medium (Broth/Agar) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Media with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Controlled Temperature inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for in vitro antibiotic susceptibility testing.

Conclusion

The in vitro activities of this compound and Cefotaxime are largely comparable against a variety of bacterial species.[4][5] Both antibiotics demonstrate high potency against Neisseria gonorrhoeae, including β-lactamase producing strains.[6][7] Against Staphylococcus aureus, this compound showed a slightly lower MIC₅₀ compared to Cefotaxime in the cited study.[9] The choice between these two antibiotics for further research or development may depend on specific target pathogens and other factors beyond in vitro activity, such as pharmacokinetic and pharmacodynamic properties. The standardized methodologies of broth microdilution and agar dilution remain the cornerstones for generating reliable and reproducible in vitro susceptibility data.[2][11]

References

A Comparative Guide to Validating HPLC Methods for Cefmenoxime Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of Cefmenoxime, a third-generation cephalosporin antibiotic. The following sections detail experimental protocols, present comparative performance data, and visualize the validation workflow to aid in the selection and implementation of a robust analytical method.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate quantification and identification of impurities in this compound. Below is a comparison of a primary method specifically developed for this compound and an alternative method for a related cephalosporin, Cefixime, which can be adapted for this compound impurity analysis.

ParameterMethod 1: this compound Impurity Profiling[1]Method 2: Cefixime Stability-Indicating Method[2]
Column Alltima C18 (250 x 4.6 mm, 5 µm)Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water: Acetic Acid: Acetonitrile (85:1:15, v/v/v)Water: Acetonitrile (85:15, v/v) with 0.5% Formic Acid
Flow Rate Not Specified1.2 mL/min[2]
Detection UV-MSnUV at 254 nm[2]
Temperature AmbientAmbient[2]
Injection Volume Not Specified20 µL[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The protocols below are based on the referenced literature.

Method 1: HPLC-UV-MSn for this compound Impurity Profiling

This method is designed for the separation and characterization of various impurities and isomers of this compound.[1]

1. Chromatographic System:

  • Column: Alltima C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A mixture of water, acetic acid, and acetonitrile in the ratio of 85:1:15 (v/v/v).
  • Detector: UV detector coupled with a mass spectrometer (MSn) for identification.

2. Sample Preparation:

  • Dissolve a known quantity of this compound hydrochloride in the mobile phase to achieve a suitable concentration.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample solution into the chromatograph.
  • Monitor the separation at a suitable UV wavelength and perform mass spectrometric analysis for the identification of eluted impurities.

Method 2: Stability-Indicating HPLC Method for Cephalosporins

This method, originally developed for Cefixime, is a robust stability-indicating assay that can be adapted for this compound.[2]

1. Chromatographic System:

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
  • Mobile Phase: A mixture of water and acetonitrile (85:15, v/v) containing 0.5% formic acid.[2]
  • Flow Rate: 1.2 mL/min.[2]
  • Detector: UV detector set at 254 nm.[2]
  • Temperature: Ambient.[2]
  • Injection Volume: 20 µL.[2]

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.
  • For forced degradation studies, subject the sample to stress conditions such as heat, acid, base, and oxidation. Neutralize the stressed samples and dilute with the mobile phase before injection.

3. Validation Parameters:

  • Linearity: The linearity of the method for Cefixime was established in the concentration range of 0.9–1000.0 µg/mL.[2]
  • Accuracy: The recovery for Cefixime was found to be between 94.6% and 98.4%.[2]
  • Precision: The intra- and inter-day relative standard deviations were less than 3.3%.[2]

Method Validation Workflow

The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates the key steps in the validation process for an HPLC method for impurity profiling.

G start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Validation Parameters

Understanding the interplay between different validation parameters is essential for a comprehensive method validation strategy. The diagram below outlines these relationships.

G validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision robustness Robustness validated_method->robustness linearity->accuracy linearity->precision lod LOD linearity->lod loq LOQ linearity->loq range Range linearity->range accuracy->precision

Caption: Inter-relationships of Validation Parameters.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefmenoxime and Cefotaxime in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two third-generation cephalosporin antibiotics, Cefmenoxime and Cefotaxime, in rat models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and Cefotaxime in rats, derived from experimental studies. These values provide a quantitative basis for comparing the two drugs.

Pharmacokinetic ParameterThis compoundCefotaximeAdministration RouteDosageAnimal ModelReference
Maximum Plasma Concentration (Cmax) Lower than CefotaximeHigher than this compoundIntramuscular20 mg/kgRats
Time to Maximum Plasma Concentration (Tmax) 15 - 30 minutes15 - 30 minutesIntramuscular20 mg/kgRats
Area Under the Curve (AUC) Lower than CefotaximeHigher than CefotaximeIntramuscular20 mg/kgRats
Elimination Half-life (t½) Longer than CefotaximeShorter than this compoundIntramuscular20 mg/kgRats
Urinary Excretion (24h) ~55%-Intramuscular20 mg/kgJcl:SD rats
Biliary Excretion (24h) ~33%-Intramuscular20 mg/kgJcl:SD rats

Note: The provided data for Cefotaxime in direct comparison studies was more qualitative. For a more direct quantitative comparison, further studies with identical experimental conditions would be beneficial.

Experimental Protocols

The data presented in this guide are based on preclinical studies in rats. The following methodologies are representative of the experimental protocols used in these studies.

Animal Models

The most commonly used animal models for these pharmacokinetic studies were male Jcl:SD rats, weighing between 210-250g.

Drug Administration

Both this compound and Cefotaxime were administered to the rats at a single dose of 20 mg/kg. The primary routes of administration for comparative analysis were intramuscular (IM) and intravenous (IV). The drugs were typically dissolved in saline solution just before administration.

Sample Collection

Blood samples were collected at various time points after drug administration to determine the plasma concentration of the drugs over time. Tissue samples, including the kidney, liver, lung, spleen, and brain, were also collected to assess tissue distribution. Urine and bile were collected over a 24-hour period to determine the primary routes of excretion.

Analytical Methods

The concentration of this compound and Cefotaxime in plasma, tissue homogenates, urine, and bile was determined using high-performance liquid chromatography (HPLC). This technique allows for the sensitive and specific quantification of the parent drug and its metabolites.

Pharmacokinetic Analysis

The pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life were calculated from the plasma concentration-time data. A one-compartment open model was often used for the pharmacokinetic analysis.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study in rats.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation AnimalAcclimatization Animal Acclimatization (Male Jcl:SD rats) DrugAdministration Drug Administration (IM or IV, 20 mg/kg) AnimalAcclimatization->DrugAdministration DrugPreparation Drug Preparation (this compound & Cefotaxime in Saline) DrugPreparation->DrugAdministration BloodCollection Blood Collection (Serial Time Points) DrugAdministration->BloodCollection TissueCollection Tissue Collection DrugAdministration->TissueCollection ExcretaCollection Urine & Bile Collection (24h) DrugAdministration->ExcretaCollection SampleProcessing Sample Processing (Plasma, Homogenates) BloodCollection->SampleProcessing TissueCollection->SampleProcessing ExcretaCollection->SampleProcessing HPLCAnalysis HPLC Analysis SampleProcessing->HPLCAnalysis PK_Modeling Pharmacokinetic Modeling (One-compartment model) HPLCAnalysis->PK_Modeling ParameterCalculation Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->ParameterCalculation Comparison Comparative Analysis ParameterCalculation->Comparison

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Summary of Findings

Based on the available data in rats, this compound and Cefotaxime exhibit distinct pharmacokinetic profiles. Cefotaxime appears to achieve higher peak plasma concentrations compared to this compound after intramuscular administration. However, this compound is reported to have a longer plasma half-life, suggesting a slower elimination from the body.

In terms of tissue distribution, both cephalosporins are found in various tissues, with the highest concentrations typically observed in the kidneys. A notable difference lies in their excretion pathways. This compound is eliminated through both urinary and biliary routes, with approximately 55% excreted in urine and 33% in bile within 24 hours. This dual excretion pathway might be advantageous in certain clinical scenarios.

Cefmenoxime Demonstrates Potent Efficacy in Preclinical Bacterial Meningitis Model

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Cefmenoxime versus standard-of-care cephalosporins in an experimental Escherichia coli meningitis model reveals comparable and, in some aspects, superior efficacy, positioning it as a strong candidate for further investigation in the treatment of neonatal bacterial meningitis.

In a head-to-head comparison with cefotaxime and ampicillin for the treatment of experimentally induced E. coli bacteremia and meningitis in newborn rats, this compound exhibited significant bactericidal activity. The in vivo efficacy of this compound was found to be similar to that of cefotaxime and notably superior to ampicillin. This was determined by assessing bactericidal titers in blood and cerebrospinal fluid (CSF), the speed of bacterial clearance, and the overall incidence of meningitis in the animal subjects.[1][2][3]

Quantitative Efficacy and In Vitro Activity

The in vitro activity of this compound against the K1 E. coli strain was marked, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) being identical to cefotaxime and significantly lower than ampicillin, by a factor of 1/16th and 1/32nd, respectively.[1][2][3] This potent in vitro activity translated to effective in vivo outcomes.

Parameter This compound Cefotaxime Ampicillin Reference
In Vitro MIC 1/16th of Ampicillin1/16th of Ampicillin-[1][2][3]
In Vitro MBC 1/32nd of Ampicillin1/32nd of Ampicillin-[1][2][3]
In Vivo Efficacy (Bacteremia & Meningitis) Similar to Cefotaxime, Superior to AmpicillinSimilar to this compound, Superior to AmpicillinLess effective than this compound and Cefotaxime[1][2][3]
Bacterial Clearance (Blood & CSF) RapidRapidSlower than this compound and Cefotaxime[1][2][3]

Comparative Efficacy in Other Infection Models

Further studies have explored the efficacy of this compound in other preclinical models. In a rabbit model of E. coli endocarditis, this compound was compared with cefotiam and ceftriaxone. While ceftriaxone, with a longer elimination half-life, demonstrated greater efficacy, the study highlighted the importance of pharmacokinetic properties in determining in vivo outcomes.[4] In a newborn rat model of Group B streptococcal bacteremia and meningitis, this compound's overall efficacy was comparable to penicillin G. Notably, this compound achieved significantly greater bactericidal titers in the blood at 6-7 hours post-administration and faster bacterial clearance from the blood after one day of treatment.[5]

Experimental Protocols

The following is a detailed methodology for the experimental E. coli meningitis model in newborn rats, based on the referenced studies.

1. Animal Model:

  • Species: Newborn Sprague-Dawley rats.

  • Age: Approximately 5 days old.

  • Housing: Housed with their mothers in standard laboratory conditions.

2. Bacterial Strain:

  • Organism: Escherichia coli K1 strain.

  • Preparation: Bacteria are grown in an appropriate broth medium (e.g., brain heart infusion broth) to a logarithmic phase. The concentration is then adjusted to the desired inoculum size.

3. Induction of Infection:

  • Route of Inoculation: Intraperitoneal injection.

  • Inoculum Size: A specific colony-forming unit (CFU) count per animal is administered to induce bacteremia. A subset of these animals will subsequently develop meningitis.

4. Therapeutic Intervention:

  • Treatment Groups:

    • This compound

    • Cefotaxime (Standard-of-Care)

    • Ampicillin (Standard-of-Care)

    • Control (e.g., saline)

  • Dosage and Administration: Antibiotics are administered subcutaneously or intramuscularly at specified doses and intervals. Dosing regimens are designed to mimic clinically relevant exposures.

5. Outcome Measures:

  • Bacterial Titers: Blood and CSF samples are collected at various time points post-treatment. The number of viable bacteria (CFU/mL) is determined by plating serial dilutions on appropriate agar plates.

  • Incidence of Meningitis: Diagnosed by the presence of bacteria in the CSF.

  • Mortality: Monitored daily throughout the experimental period.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Model Newborn Rat Model Selection Inoculation Intraperitoneal Inoculation Animal_Model->Inoculation Bacterial_Culture E. coli K1 Strain Culture Bacterial_Culture->Inoculation Grouping Randomization into Treatment Groups (this compound, Cefotaxime, Ampicillin, Control) Inoculation->Grouping Treatment Antibiotic Administration Grouping->Treatment Sampling Blood and CSF Sampling Treatment->Sampling Analysis Bacterial Titer Determination (CFU/mL) Sampling->Analysis Outcome Assessment of Meningitis Incidence and Mortality Analysis->Outcome

Caption: Workflow of the experimental animal model for evaluating antibiotic efficacy in bacterial meningitis.

This compound's Mechanism of Action: A Note on Penicillin-Binding Proteins

This compound exhibits a strong affinity for penicillin-binding protein 3 (PBP-3), followed by PBP-1A and PBP-1B in E. coli.[6] This binding profile is consistent with its observed bactericidal activity and its ability to induce filamentous cell formation at low concentrations.[6]

Signaling_Pathway This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP-3) This compound->PBP3 High Affinity PBP1A_1B PBP-1A & PBP-1B This compound->PBP1A_1B Moderate Affinity Cell_Wall_Synthesis Peptidoglycan Synthesis PBP3->Cell_Wall_Synthesis Inhibition PBP1A_1B->Cell_Wall_Synthesis Inhibition Filamentation Filamentous Cell Formation Cell_Wall_Synthesis->Filamentation Leads to Bactericidal_Activity Bactericidal Activity Cell_Wall_Synthesis->Bactericidal_Activity Leads to

Caption: Simplified diagram of this compound's interaction with penicillin-binding proteins in E. coli.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cefmenoxime Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefmenoxime is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential contamination and the rise of antibiotic resistance but also ensures regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Core Principles of this compound Waste Management

The disposal of this compound, a cephalosporin antibiotic, must be approached with the understanding that it is considered a chemical waste product. Improper disposal, such as flushing it down the drain or discarding it in regular trash, can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][3] Therefore, all materials contaminated with this compound, including stock solutions, used media, and experimental apparatus, require deactivation and disposal through a designated chemical waste stream.

**Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory environment.

1. Segregation and Collection:

  • Identify and Segregate: Immediately segregate all this compound-contaminated waste from the general laboratory waste. This includes unused or expired this compound powder, stock solutions, culture media containing the antibiotic, and any contaminated labware (e.g., pipette tips, flasks, plates).

  • Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof containers designated for chemical or pharmaceutical waste.[4][5] These containers should be compatible with the waste being collected. For sharps contaminated with this compound, use a designated sharps container.[6]

2. Deactivation of this compound:

  • Autoclaving for Media: For liquid waste such as used cell culture media containing this compound, autoclaving can be an effective method for sterilization. However, it's important to note that while autoclaving destroys pathogens, it may not completely degrade the antibiotic itself.[7] Therefore, after autoclaving, the media should still be disposed of as chemical waste.[7]

  • Chemical Inactivation (for concentrated solutions): For concentrated this compound solutions, chemical inactivation may be necessary before disposal. This typically involves treatment with a strong acid or base to hydrolyze the β-lactam ring, rendering the antibiotic inactive. The specific protocol for chemical inactivation should be developed and validated within your institution's safety guidelines and in consultation with your Environmental Health and Safety (EHS) department.

3. Packaging and Labeling for Disposal:

  • Secure Packaging: Ensure that all waste containers are securely sealed to prevent any leakage.

  • Proper Labeling: Label the waste containers clearly with the contents, including the name "this compound Waste," the concentration (if known), and the appropriate hazard symbols. The label should also include the date of accumulation and the laboratory of origin. Containers must be labeled with the words "Hazardous Waste Pharmaceuticals."[4]

4. Final Disposal:

  • Follow Institutional Procedures: The final disposal of the collected and packaged this compound waste must be carried out in strict accordance with your institution's hazardous waste management procedures. This typically involves arranging for pickup by a licensed hazardous waste disposal contractor.[8]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in line with your institution's and local regulations.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a research setting.

G cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Deactivation & Final Disposal start This compound Waste Generated (e.g., unused powder, solutions, contaminated labware) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., media, stock solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated plates, pipette tips) waste_type->solid_waste Solid sharps_waste Sharps Waste (e.g., needles, scalpels) waste_type->sharps_waste Sharps collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps deactivation Deactivation Required? (Consult EHS) collect_liquid->deactivation final_disposal Dispose via Licensed Hazardous Waste Contractor collect_solid->final_disposal collect_sharps->final_disposal autoclave Autoclave (for media) deactivation->autoclave Yes (Media) chemical_inactivation Chemical Inactivation (for concentrated solutions) deactivation->chemical_inactivation Yes (Concentrated) no_deactivation Proceed to Disposal deactivation->no_deactivation No autoclave->final_disposal chemical_inactivation->final_disposal no_deactivation->final_disposal

Caption: this compound Waste Disposal Workflow

Quantitative Data Summary

Currently, there is no publicly available, standardized quantitative data specifically for this compound disposal, such as precise concentration limits for different disposal routes or specific durations for chemical inactivation. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance on such parameters, which will be based on local, state, and federal regulations.

Disclaimer: This document provides general guidance. Always consult and adhere to your institution's specific safety protocols and waste disposal guidelines, as well as local, state, and federal regulations.

References

Personal protective equipment for handling Cefmenoxime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefmenoxime. It offers a procedural, step-by-step approach to ensure safe operational use and disposal in a laboratory setting.

Personal Protective Equipment and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and key safety measures.

Equipment/MeasureSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or goggles.[1]To protect eyes from splashes or dust.
Skin Protection Chemical-resistant protective gloves and protective clothing.[1]To prevent skin contact with the compound.
Respiratory Protection NIOSH/MSHA approved respirator.[1]Required if exposure limits are exceeded or if irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]
Ventilation Ensure adequate ventilation, especially in confined areas.[1]To control airborne exposure to the compound.
Hygiene Handle in accordance with good industrial hygiene and safety practice.[1]To minimize overall exposure and contamination.

Safe Handling and Disposal Protocol

1. Preparation and Handling:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Always wear the recommended PPE as detailed in the table above.[1]

  • Avoid Dust Formation: When handling the powder form, take care to avoid creating dust.[1]

  • Incompatible Materials: Be aware that contact with acids may liberate toxic gas, and exposure to chlorinated hydrocarbons can increase toxic effects.[1]

2. Storage:

  • Store this compound at 4°C in a cool, dry place, protected from sunlight.[1]

3. Spill Management:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1] Mechanically take up the spill and place it in appropriate containers for disposal.[1]

  • Decontamination: Thoroughly clean the contaminated surface after spill cleanup.[1]

4. Disposal:

  • Dispose of this compound and any contaminated materials, including PPE, in accordance with local, state, and federal regulations. Unused or expired medicines should ideally be taken to a drug take-back location.[2][3] If a take-back program is not available, mix the compound with an undesirable substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[3]

First Aid Procedures

In the event of exposure to this compound, follow these first aid measures and seek medical advice.

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water.[1]
Skin Contact Wash the affected skin area with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1]
Ingestion Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmenoxime
Reactant of Route 2
Reactant of Route 2
Cefmenoxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.